Nanaomycin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52934-85-7 |
|---|---|
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1 |
InChI Key |
IRFITFGOKXSNHV-GHYDZUPMSA-N |
Isomeric SMILES |
CC1[C@@]2(C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Canonical SMILES |
CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Synonyms |
nanaomycin B |
Origin of Product |
United States |
Foundational & Exploratory
Nanaomycin B: A Technical Guide to its Discovery, Origin, and Biological Profile
Abstract
Nanaomycin B is a quinone antibiotic belonging to the nanaomycin family of natural products. First isolated from the bacterium Streptomyces rosa var. notoensis, it has demonstrated a range of biological activities, including effects against Gram-positive bacteria, fungi, and mycoplasmas. This document provides a comprehensive technical overview of this compound, detailing its discovery, the producing organism, its biosynthetic pathway, and its biological activities. It includes quantitative data on its efficacy, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its biochemical pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.
Discovery and Origin
The nanaomycins are a class of antibiotics discovered in the 1970s. This compound, along with Nanaomycin A, was first isolated from the culture filtrate of Streptomyces rosa var. notoensis (strain OS-3966) by a team of Japanese scientists.[1] This actinomycete strain was a new soil isolate at the time of its discovery.[2] The nanaomycins are classified as benzoisochromanequinones, a type of polyketide.[3][4]
The producing organism, Streptomyces rosa var. notoensis, is a Gram-positive bacterium known for its ability to produce a variety of secondary metabolites.[1][5] The initial discovery and characterization of Nanaomycins A and B laid the groundwork for the subsequent identification of other members of this antibiotic family, including Nanaomycins D and E, which are precursors in the biosynthesis of this compound.[5][6]
Biosynthesis of this compound
This compound is synthesized through a multi-step enzymatic pathway from earlier precursors in the nanaomycin family. The biosynthesis involves a series of oxidation and reduction reactions, starting from Nanaomycin D. This precursor is first reduced to Nanaomycin A by the enzyme Nanaomycin D reductase.[6] Nanaomycin A is then converted to Nanaomycin E through an epoxidation reaction catalyzed by NNM-A monooxygenase, which requires NADH or NADPH and O2.[5] Finally, Nanaomycin E is transformed into this compound by a reductive opening of the epoxide ring, a reaction carried out by the enzyme NNM-B synthetase, which also requires NADH or NADPH.[5]
Caption: Biosynthetic pathway of this compound from its precursors.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily against Gram-positive bacteria, mycobacteria, mycoplasma, and various fungi.[1][7] While much of the recent research on the mechanism of action has focused on Nanaomycin A, particularly its anticancer properties, the activities of this compound are also of significant interest.
The proposed mechanism of action for the nanaomycin class of antibiotics involves the generation of reactive oxygen species.[4] Specifically, Nanaomycin A is first reduced by flavin or NADH dehydrogenase, and then rapidly autooxidizes, leading to the production of singlet molecular oxygen (O2-).[4] This increase in intracellular O2- results in the inhibition of DNA, RNA, and cell-wall peptidoglycan synthesis.[4]
More recently, Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells.[8][9][10][11] By inhibiting DNMT3B, Nanaomycin A can lead to the demethylation and reactivation of silenced tumor suppressor genes, inducing antiproliferative effects in various cancer cell lines.[9][12][13] While this compound's specific interactions with DNMT3B have not been as extensively studied, its structural similarity to Nanaomycin A suggests a potential for similar mechanisms.
The following table summarizes key quantitative data related to the biological activity of this compound and its close analog, Nanaomycin A.
| Compound | Activity | Organism/Cell Line | Value | Reference |
| This compound | Acute Toxicity (LD50, ip) | Mice | 169 mg/kg | [1] |
| Nanaomycin A | Acute Toxicity (LD50, ip) | Mice | 28.2 mg/kg | [1] |
| Nanaomycin A | DNMT3B Inhibition (IC50) | In vitro biochemical assay | 500 nM | [11][13][14] |
| Nanaomycin A | Cell Viability (IC50) | HCT116 (Colon Cancer) | 400 nM | [13] |
| Nanaomycin A | Cell Viability (IC50) | A549 (Lung Cancer) | 4100 nM | [13] |
| Nanaomycin A | Cell Viability (IC50) | HL-60 (Leukemia) | 800 nM | [13] |
| Nanaomycin A | Antimalarial (IC80) | Plasmodium falciparum | 33.1 nM | [11][14] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces rosa var. notoensis
This protocol is based on the methods described in the initial discovery of the nanaomycins.[1]
1. Fermentation:
-
Inoculate a suitable seed medium with a spore suspension of Streptomyces rosa var. notoensis OS-3966 and incubate at 27°C for 48 hours on a rotary shaker.
-
Transfer the seed culture to a production medium and continue fermentation for 96 hours at 27°C with aeration and agitation.
2. Extraction:
-
After fermentation, filter the culture broth to separate the mycelium from the supernatant.
-
Adjust the pH of the culture filtrate to 4.0 with HCl.
-
Extract the filtrate twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude oily residue.
3. Chromatographic Purification:
-
Dissolve the crude residue in a small volume of chloroform.
-
Apply the dissolved residue to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.
-
Pool the fractions containing this compound and concentrate to dryness.
-
Recrystallize the purified this compound from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.
Caption: Workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the antimicrobial activity of this compound.
1. Preparation of Inoculum:
-
Grow the test microorganism (bacterial or fungal strain) in a suitable broth medium to the mid-logarithmic phase.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive (microorganism with no drug) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature and duration for the specific test microorganism.
4. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound, a member of the nanaomycin family of antibiotics, continues to be a subject of interest for its biological activities. Its discovery from Streptomyces rosa var. notoensis has led to further investigations into its biosynthesis and mechanism of action. While its analog, Nanaomycin A, has garnered significant attention for its anticancer properties through the inhibition of DNMT3B, the full therapeutic potential of this compound remains an area for further exploration. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the properties and potential applications of this natural product.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
A Technical Guide to Nanaomycin B from Streptomyces rosa subsp. notoensis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthesis, regulation, and production of Nanaomycin B by the actinomycete Streptomyces rosa subsp. notoensis. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.
The Producing Organism: Streptomyces rosa subsp. notoensis
Streptomyces rosa subsp. notoensis, particularly strain OS-3966, is a Gram-positive, filamentous soil bacterium known for its production of a series of quinone-related antibiotics known as nanaomycins.[1] This genus is renowned for its complex developmental cycle, involving the formation of aerial mycelium and spores, a process often linked to the production of secondary metabolites.[2] To date, at least twelve nanaomycin analogues (A-K) have been identified from this organism, each with distinct chemical structures and biological activities.[3][4] Nanaomycins A and B were among the first to be isolated and characterized, showing inhibitory activity against mycoplasmas, fungi, and Gram-positive bacteria.[1] More recently discovered analogues, such as Nanaomycin K, have been investigated for their potential as anti-cancer agents, specifically as inhibitors of the epithelial-mesenchymal transition (EMT).[5][6]
Biosynthesis of this compound
Nanaomycins are classified as polyketides, which are synthesized from acetate precursors via a polyketide synthase (PKS) pathway.[7] The biosynthetic gene cluster (BGC) in the Streptomyces genome contains all the necessary enzymatic machinery for its production.[8] The terminal steps of this compound biosynthesis follow a specific, sequential conversion of nanaomycin intermediates.
The Biosynthetic Pathway
The biosynthesis of this compound proceeds through a defined enzymatic cascade starting from the precursor Nanaomycin D. The established sequence is: Nanaomycin D → Nanaomycin A → Nanaomycin E → this compound .[9]
-
Nanaomycin D to Nanaomycin A : This conversion is catalyzed by the enzyme Nanaomycin D reductase . The process involves the reduction of Nanaomycin D to a hydroquinone intermediate, which then non-enzymatically rearranges to form Nanaomycin A through intramolecular electron transfer.[10] This initial step requires NADH as a cofactor and must occur under anaerobic conditions.[9][10]
-
Nanaomycin A to Nanaomycin E : An epoxide-forming reaction converts Nanaomycin A into Nanaomycin E. This step is catalyzed by Nanaomycin A monooxygenase , which requires either NADH or NADPH and molecular oxygen (O2), characteristic of a monooxygenase-type reaction.[11]
-
Nanaomycin E to this compound : The final step is a reductive opening of the epoxide ring of Nanaomycin E to form this compound. This novel reaction is catalyzed by This compound synthetase and requires NADH or NADPH as a cofactor.[11]
Regulation of Nanaomycin Production
The production of secondary metabolites like nanaomycin in Streptomyces is tightly controlled by complex regulatory networks that respond to environmental and physiological cues.[12][13]
Phosphate Regulation
One of the key regulatory signals is the concentration of inorganic phosphate. Studies have shown that high concentrations of phosphate inhibit nanaomycin biosynthesis. This regulation appears to occur at a stage between the initial acetate precursor and the formation of Nanaomycin D, as the bioconversions of D to A and A to E are only slightly affected by phosphate levels.[14] This control is likely mediated by the PhoR-PhoP two-component system, a global regulator of phosphate metabolism and secondary metabolism in Streptomyces.[15]
Global Regulatory Networks
Nanaomycin biosynthesis is likely governed by the hierarchical regulatory cascades typical of Streptomyces.[16] This system involves:
-
Small Diffusible Signaling Molecules : Hormone-like molecules such as γ-butyrolactones (GBLs) and furans often act as triggers for antibiotic production by binding to specific receptor proteins.[17]
-
Global and Pleiotropic Regulators : Signals from the environment and signaling molecules are integrated by global regulators (e.g., two-component systems like PhoR-PhoP) and pleiotropic regulators (e.g., AdpA, DasR), which control both morphological differentiation and the expression of multiple secondary metabolite clusters.[2]
-
Pathway-Specific Regulators : These global signals are ultimately transmitted to pathway-specific activators, such as those from the Streptomyces Antibiotic Regulatory Protein (SARP) family.[16] These activators bind directly to promoter regions within the nanaomycin BGC to switch on the transcription of the biosynthetic genes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the nanaomycin biosynthetic pathway and the biological activity of its products.
Table 1: Enzyme Properties for Nanaomycin D Reductase [9][18]
| Parameter | Value | Conditions |
|---|---|---|
| Enzyme Source | Streptomyces rosa var. notoensis | Crude extract purification |
| Molecular Weight | 68,000 Daltons | - |
| Prosthetic Group | FAD | Flavoprotein |
| Km (Nanaomycin D) | 250 µM | pH 5.0, 37°C |
| Km (NADH) | 62 µM | pH 5.0, 37°C |
| Optimal pH | 5.0 | - |
| Optimal Temp. | 37°C | - |
| Inhibitors | 1 mM Cu²⁺, NADH (>50 µM) | - |
Table 2: Biological Activity and Toxicity of Nanaomycins
| Compound | Activity Metric | Value | Target/Model | Reference |
|---|---|---|---|---|
| Nanaomycin A | LD₅₀ (i.p.) | 28.2 mg/kg | Mice | [1] |
| This compound | LD₅₀ (i.p.) | 169 mg/kg | Mice | [1] |
| Nanaomycin A | IC₅₀ | 500 nM | DNMT3B (enzyme) | [19] |
| Nanaomycin A | IC₅₀ | 400 nM | HCT116 (colon cancer cells) | [19] |
| Nanaomycin A | IC₅₀ | 4100 nM | A549 (lung cancer cells) | [19] |
| Nanaomycin A | IC₅₀ | 800 nM | HL60 (leukemia cells) |[19] |
Experimental Protocols
This section provides generalized yet detailed protocols for the production, isolation, and genetic manipulation of S. rosa subsp. notoensis, based on established methodologies for Streptomyces.
Cultivation and Fermentation
This protocol aims to produce nanaomycins in a liquid culture.
-
Seed Culture Preparation : Inoculate a loopful of S. rosa subsp. notoensis spores or mycelia from an agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).
-
Production Culture Inoculation : Transfer the seed culture (5-10% v/v) into a 2L flask containing 500 mL of production medium. A typical medium might consist of glucose, soybean meal, yeast extract, and inorganic salts, with low phosphate to maximize yield.
-
Fermentation : Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker (200 rpm). Monitor growth (mycelial dry weight) and pH.
-
Harvest : After the incubation period, harvest the entire culture broth for extraction.
Extraction and Purification
This protocol describes the isolation of nanaomycins from the culture broth.[1][20]
-
pH Adjustment : Adjust the pH of the whole culture broth to 4.0 using HCl.
-
Solvent Extraction : Extract the broth twice with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.
-
Concentration : Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude oily extract.
-
Silica Gel Chromatography : Dissolve the crude extract in a minimal amount of chloroform-methanol and apply it to a silica gel column pre-equilibrated with chloroform.
-
Elution : Elute the column with a stepwise gradient of increasing methanol in chloroform. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Further Purification : Pool fractions containing the desired nanaomycin (e.g., this compound). Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
Characterization : Confirm the identity and purity of the final compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Genetic Manipulation via Intergeneric Conjugation
This protocol provides a method for introducing plasmid DNA from E. coli into Streptomyces, a common technique for gene knockout or overexpression studies.[15][21]
-
Prepare E. coli Donor Strain : Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid. Grow the donor strain in LB broth with appropriate antibiotics to mid-log phase.
-
Prepare Streptomyces Recipient : Grow S. rosa subsp. notoensis in liquid medium to the mid-log phase. Harvest the mycelia by centrifugation and wash with fresh medium.
-
Conjugation : Mix the E. coli donor cells and Streptomyces recipient mycelia. Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate at 30°C for 16-20 hours.
-
Selection : Overlay the plates with a soft agar layer containing an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and a selection agent for the plasmid.
-
Incubate and Isolate : Continue incubation for several days until Streptomyces exconjugant colonies appear. Isolate and purify these colonies on fresh selective media.
Cell-Free Enzyme Assays
This protocol is for assaying the activity of the enzymes involved in the final biosynthetic steps.[11]
-
Prepare Cell-Free Extract : Grow S. rosa subsp. notoensis in production medium. Harvest mycelia, wash, and resuspend in a buffer (e.g., potassium phosphate buffer, pH 7.0). Lyse the cells using sonication or a French press. Centrifuge at high speed to obtain a clear cell-free supernatant.
-
Assay for Nanaomycin A Monooxygenase :
-
Set up a reaction mixture containing the cell-free extract, Nanaomycin A, and NADH (or NADPH) in a buffer.
-
Incubate at 30°C. The reaction requires oxygen.
-
Stop the reaction at various time points and extract with ethyl acetate.
-
Analyze the product (Nanaomycin E) by HPLC or TLC.
-
-
Assay for this compound Synthetase :
-
Set up a reaction mixture containing the cell-free extract, Nanaomycin E, and NADH (or NADPH).
-
Incubate, stop the reaction, and extract as described above.
-
Analyze the product (this compound) by HPLC or TLC.
-
Conclusion and Future Perspectives
Streptomyces rosa subsp. notoensis is a valuable source of the nanaomycin family of antibiotics. The biosynthesis of this compound is a well-defined process involving a cascade of specific enzymatic reactions, which are tightly regulated by complex signaling networks sensitive to environmental cues like phosphate levels. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers aiming to study, produce, or engineer these compounds.
Future work could focus on several key areas:
-
Genetic Engineering : Overexpression of pathway-specific activators or deletion of repressive global regulators could significantly enhance this compound titers.[2]
-
Heterologous Expression : Cloning the nanaomycin BGC into a more genetically tractable and high-producing host strain could streamline production and facilitate pathway engineering.
-
Enzymatic Studies : Detailed structural and mechanistic studies of Nanaomycin A monooxygenase and this compound synthetase could provide insights for biocatalytic applications and the generation of novel analogues.
-
Activation of Silent Clusters : Applying genome mining and elicitor screening techniques to S. rosa subsp. notoensis may unlock the production of other cryptic secondary metabolites with novel bioactivities.[17]
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanomycins, new antibiotics produced by a strain of Streptomyces. II. Structure and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.unh.edu [scholars.unh.edu]
- 9. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]
- 13. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. apexbt.com [apexbt.com]
- 20. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nanaomycin B: Chemical Structure, Properties, and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin B is a member of the nanaomycin class of antibiotics, a group of pyranonaphthoquinone compounds produced by soil-dwelling bacteria of the genus Streptomyces. First isolated from Streptomyces rosa var. notoensis, the nanaomycins have garnered interest for their antimicrobial properties. While Nanaomycin A is the most extensively studied of the series, this compound also exhibits significant biological activity, particularly against Gram-positive bacteria, mycobacteria, mycoplasma, and various fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as an antimicrobial agent.
Chemical Structure and Properties
This compound is a polyketide-derived metabolite with a characteristic pyranonaphthoquinone core structure. Its systematic IUPAC name is 2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid.
Caption: Figure 1: 2D Chemical Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₇ | [1] |
| Molecular Weight | 320.29 g/mol | [1] |
| IUPAC Name | 2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid | [1] |
| CAS Number | 52934-85-7 | |
| Physical State | Solid (predicted) | |
| Boiling Point | 643.7°C at 760 mmHg (predicted) | |
| Density | 1.492 g/cm³ (predicted) | |
| Solubility | Data not readily available |
Biological Activity and Mechanism of Action
This compound demonstrates a broad spectrum of antimicrobial activity. It is particularly effective against Gram-positive bacteria, mycobacteria, and various fungal species. While the precise molecular mechanism of action for this compound has not been as extensively elucidated as that of Nanaomycin A, it is believed to share a similar mode of action due to its structural similarity.
The proposed mechanism of action for nanaomycins involves the inhibition of microbial respiration. These compounds are thought to act as inhibitors of the electron transport chain, specifically targeting NADH- or flavin-dependent dehydrogenases. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death.
Furthermore, some studies on Nanaomycin A suggest that its antimicrobial activity may also be linked to the generation of reactive oxygen species (ROS). The quinone moiety of the nanaomycin structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. It is plausible that this compound exerts its antimicrobial effects through a similar multifactorial mechanism.
At present, specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of microorganisms are not extensively documented in publicly available literature. Further research is required to quantify its potency against specific bacterial and fungal strains.
Biosynthesis
The biosynthesis of this compound is part of the larger nanaomycin biosynthetic pathway in Streptomyces species. It is understood to be a late-stage product in the pathway, derived from its precursor, Nanaomycin E. The conversion of Nanaomycin E to this compound is a reductive process.[2]
This transformation is catalyzed by the enzyme NNM-B synthetase, which facilitates the reductive opening of an epoxide ring present in Nanaomycin E. This enzymatic step requires the presence of a reducing equivalent, such as NADH or NADPH.[2]
Caption: Figure 2: Biosynthesis of this compound from Nanaomycin E.
Experimental Protocols
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism. This protocol should be adapted and optimized based on the specific microorganism and laboratory conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
-
Aseptically add a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to create a concentration gradient.
3. Inoculum Preparation:
-
Culture the target microorganism on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to the final desired concentration in the appropriate broth.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Caption: Figure 3: General workflow for determining the MIC of this compound.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with activity against a range of clinically relevant microorganisms. Its unique pyranonaphthoquinone structure and proposed mechanism of action targeting microbial respiration make it an interesting candidate for further investigation in the development of new anti-infective therapies.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Comprehensive Antimicrobial Profiling: Determination of MIC values against a broad panel of bacterial and fungal pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Detailed molecular investigations to confirm its inhibitory effects on the electron transport chain and the role of ROS generation.
-
In Vivo Efficacy and Toxicity: Evaluation of its therapeutic efficacy and safety profile in animal models of infection.
-
Synergy Studies: Investigation of potential synergistic effects when combined with other antimicrobial agents.
A deeper understanding of these aspects will be crucial in determining the viability of this compound as a lead compound for the development of novel antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
An In-Depth Technical Guide to the Nanaomycin B Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycins are a group of pyranonaphthoquinone antibiotics produced by the actinomycete Streptomyces rosa subsp. notoensis.[1] These compounds, particularly Nanaomycin B, have garnered significant interest due to their broad-spectrum antimicrobial activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, genetic basis, and available quantitative data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents.
Core Biosynthetic Pathway: A Type II Polyketide Synthase System
The biosynthesis of the nanaomycin core structure proceeds via a type II polyketide synthase (PKS) pathway, sharing similarities with the well-characterized actinorhodin biosynthesis.[1] While the complete nanaomycin biosynthetic gene cluster from Streptomyces rosa subsp. notoensis has not been fully elucidated in publicly available literature, comparative analysis with the homologous kalafungin biosynthetic pathway from Streptomyces tanashiensis provides significant insights into the initial steps.[1]
The assembly of the polyketide chain is initiated by a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). Acetyl-CoA serves as the starter unit, and subsequent chain elongation occurs through the iterative addition of seven malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form a key intermediate, which is then further modified by tailoring enzymes.
Late-Stage Enzymatic Conversions: The Path to this compound
The later stages of the this compound biosynthesis pathway, which involve the conversion of Nanaomycin D, have been more extensively studied. This series of enzymatic reactions transforms the initial polyketide-derived core into the final bioactive compound.
Conversion of Nanaomycin D to Nanaomycin A
The conversion of Nanaomycin D to Nanaomycin A is catalyzed by the enzyme Nanaomycin D reductase .[2] This reaction occurs under anaerobic conditions and requires the cofactor NADH.[2] Mechanistically, Nanaomycin D is first converted to a hydroquinone intermediate, which then non-enzymatically transforms into Nanaomycin A through intramolecular electron transfer.[2]
Conversion of Nanaomycin A to Nanaomycin E
The subsequent step is the epoxidation of Nanaomycin A to form Nanaomycin E. This reaction is catalyzed by NNM-A monooxygenase , an enzyme that requires NADH or NADPH and molecular oxygen.[3] The monooxygenase introduces an epoxide group at the 4a,10a position of the nanaomycin core.[3]
Conversion of Nanaomycin E to this compound
The final step in the biosynthesis of this compound is the reductive opening of the epoxide ring of Nanaomycin E. This reaction is catalyzed by NNM-B synthetase , which also requires NADH or NADPH as a cofactor.[3] This enzymatic step is a novel reductive epoxide-opening reaction.[3]
Quantitative Data
Quantitative data for the enzymes of the this compound biosynthesis pathway is limited. However, kinetic parameters for Nanaomycin D reductase have been determined.
| Enzyme | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) |
| Nanaomycin D Reductase | Nanaomycin D | 250 | 5.0 | 37 |
| Nanaomycin D Reductase | NADH | 62 | 5.0 | 37 |
Experimental Protocols
Detailed experimental protocols for the purification and characterization of all enzymes in the pathway are not fully available. However, a protocol for the purification of Nanaomycin D reductase has been described.
Purification of Nanaomycin D Reductase:
-
Crude Extract Preparation: Mycelia of Streptomyces rosa var. notoensis are harvested and disrupted to obtain a crude cell-free extract.
-
Ammonium Sulfate Fractionation: The crude extract is subjected to ammonium sulfate precipitation to partially purify the enzyme.
-
Column Chromatography: The partially purified enzyme is further purified using a series of column chromatography steps, including DEAE-cellulose, Sephadex G-100, and hydroxyapatite chromatography.
-
Purity Assessment: The purity of the enzyme preparation is assessed by polyacrylamide gel electrophoresis.
Visualizing the Pathway and Workflows
Diagram of the this compound Biosynthesis Pathway:
Caption: The biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Nanaomycin D Reductase Purification:
Caption: Purification workflow for Nanaomycin D reductase.
Conclusion and Future Directions
This technical guide has synthesized the current understanding of the this compound biosynthesis pathway. While significant progress has been made in elucidating the later enzymatic steps, a complete characterization of the initial polyketide synthesis, including the identification and functional analysis of the complete biosynthetic gene cluster, remains a key area for future research. The heterologous expression of the nanaomycin gene cluster in a model host could facilitate the detailed study of the PKS machinery and the tailoring enzymes. Furthermore, comprehensive kinetic and mechanistic studies of NNM-A monooxygenase and NNM-B synthetase are warranted. A deeper understanding of this pathway will not only advance our knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel nanaomycin analogs with improved therapeutic properties.
References
- 1. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of a Bioactive Benzoisochromanequinone Compound Kalafungin by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nanaomycin B Analogues and Derivatives for Researchers and Drug Development Professionals
November 10, 2025
Introduction
Nanaomycins are a class of pyranonaphthoquinone antibiotics first isolated from Streptomyces rosa var. notoensis. Among them, Nanaomycin B has garnered significant interest as a scaffold for the development of novel therapeutic agents due to its diverse biological activities, which include antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound analogues and their derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics.
Core Compound Structures
The Nanaomycin core structure is a pyranonaphthoquinone skeleton. This compound is a specific analogue within this family. The development of new analogues and derivatives involves chemical modifications at various positions of this core structure to enhance potency, selectivity, and pharmacokinetic properties.
Quantitative Biological Data
The biological activities of Nanaomycin analogues are typically quantified by determining their half-maximal inhibitory concentration (IC50) against cancer cell lines or specific enzymes, and their minimum inhibitory concentration (MIC) against microbial strains. While comprehensive data for a wide range of this compound analogues is an area of ongoing research, the following tables summarize the available quantitative data for key analogues.
Table 1: Anticancer Activity of Nanaomycin Analogues (IC50 Values)
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Nanaomycin A | HCT116 (Colon Carcinoma) | 0.4 | [1] |
| Nanaomycin A | A549 (Lung Carcinoma) | 4.1 | [1] |
| Nanaomycin A | HL60 (Leukemia) | 0.8 | [1] |
| Nanaomycin A | DNMT3B (Enzyme) | 0.5 | [2] |
| Nanaomycin K | KK47 (Bladder Cancer) | Not explicitly defined in IC50, but significant inhibition at 5 µg/mL and 50 µg/mL | [3] |
| Nanaomycin K | T24 (Bladder Cancer) | Not explicitly defined in IC50, but significant inhibition at 5 µg/mL and 50 µg/mL | [3] |
Table 2: Antimicrobial Activity of Nanaomycin Analogues (MIC Values)
Experimental Protocols
The synthesis and biological evaluation of this compound analogues involve a variety of experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
General Synthesis of this compound Analogues
The synthesis of this compound analogues is a complex process that often involves multi-step chemical reactions. While specific protocols vary depending on the desired derivative, a general workflow can be outlined.
Caption: A generalized workflow for the synthesis of this compound analogues.
A detailed synthetic protocol would typically involve:
-
Starting Material Preparation: Synthesis or isolation of the pyranonaphthoquinone scaffold.
-
Chemical Modification: Introduction of desired functional groups at specific positions of the core structure. This can involve reactions such as acylation, alkylation, or glycosylation.
-
Purification: Separation of the desired product from the reaction mixture using techniques like column chromatography.
-
Structural Characterization: Confirmation of the chemical structure of the synthesized analogue using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.
Caption: A standard workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogue. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Serial Dilution: Prepare a series of twofold dilutions of the this compound analogue in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).
-
Visual Inspection: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the this compound analogue at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for rational drug design and development. Research has begun to elucidate the signaling pathways modulated by these compounds.
Inhibition of the MAPK Signaling Pathway by Nanaomycin K
Recent studies have shown that Nanaomycin K, an analogue of Nanaomycin, can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in cancer cells.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Nanaomycin K inhibits the MAPK pathway by reducing p38 and JNK phosphorylation.
As depicted in the diagram, Nanaomycin K has been shown to decrease the phosphorylation of p38 MAPK and JNK/SAPK, thereby inhibiting the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival.[3]
Inhibition of DNA Methyltransferase 3B (DNMT3B) by Nanaomycin A
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[2][4] DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a process known as DNA methylation. Aberrant DNA methylation patterns are a common feature of cancer and can lead to the silencing of tumor suppressor genes.
Caption: Nanaomycin A inhibits DNMT3B, leading to reduced DNA methylation.
By inhibiting DNMT3B, Nanaomycin A can lead to the demethylation and re-expression of silenced tumor suppressor genes, thereby exerting its anticancer effects.[4]
Conclusion and Future Directions
This compound analogues and their derivatives represent a promising class of compounds with the potential for development as novel anticancer and antimicrobial agents. The available data, particularly on the mechanisms of action of Nanaomycin A and K, provide a strong rationale for further investigation.
Future research in this area should focus on:
-
Expansion of the Analogue Library: The synthesis and biological evaluation of a broader range of this compound derivatives are needed to establish a comprehensive structure-activity relationship (SAR).
-
Comprehensive Biological Profiling: Systematic screening of new analogues against a wide panel of cancer cell lines and microbial strains is required to identify lead compounds with high potency and selectivity.
-
Elucidation of Mechanisms of Action: Further studies are necessary to unravel the detailed molecular mechanisms and signaling pathways affected by different this compound analogues.
-
In Vivo Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound analogues into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Nanaomycin B: A Technical Guide to its Mode of Action on Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nanaomycin B, a member of the nanaomycin family of quinone antibiotics, is believed to exert its antibacterial effects on Gram-positive bacteria through a multi-pronged approach primarily targeting the cell's energetic and structural integrity. The principal mode of action is the disruption of the cytoplasmic membrane and the inhibition of oxidative phosphorylation. This primary insult leads to a cascade of secondary effects, including the broad-spectrum inhibition of protein, DNA, RNA, and peptidoglycan biosynthesis, alongside the generation of cytotoxic reactive oxygen species (ROS). This multifaceted mechanism contributes to its potent activity against a range of Gram-positive pathogens.
Primary Mode of Action: Disruption of Cellular Respiration and Membrane Integrity
The core antibacterial activity of nanaomycins stems from their interference with fundamental bioenergetic processes at the bacterial cell membrane.
2.1. Inhibition of Oxidative Phosphorylation: Studies on Nanaomycin A suggest that it disrupts the electron transport chain, a critical process for ATP synthesis in aerobic bacteria. It is proposed to inhibit respiratory chain-linked NADH or flavin dehydrogenase.[1] This inhibition uncouples oxidative phosphorylation, leading to a decrease in cellular ATP levels and an increase in oxygen consumption at minimal inhibitory concentrations.[2]
2.2. Cytoplasmic Membrane Interference: Nanaomycin A has been observed to interfere with the cytoplasmic membrane of Gram-positive bacteria.[2] This interference can lead to an increased influx of protons, disrupting the proton motive force that is essential for various cellular functions, including ATP synthesis and transport processes.[2]
Secondary Consequences of Primary Action
The disruption of cellular respiration and membrane integrity triggers a series of downstream events that collectively contribute to bacterial cell death.
3.1. Broad-Spectrum Inhibition of Macromolecular Biosynthesis: A key consequence of the primary mode of action is the non-specific inhibition of essential biosynthetic pathways. Research on Nanaomycin A has demonstrated a similar extent of inhibition for the biosynthesis of:
This broad inhibitory profile is considered a secondary effect resulting from the primary disruption of cellular energy production and membrane function.[2]
3.2. Induction of Reactive Oxygen Species (ROS): Quinone antibiotics like nanaomycins can undergo redox cycling, a process that generates superoxide radicals (O₂⁻).[3] These reactive oxygen species can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing significantly to the bactericidal activity.[3]
Quantitative Data Summary
While specific quantitative data for this compound against Gram-positive bacteria is scarce in the readily available literature, the following table summarizes typical metrics used to evaluate antibacterial efficacy, based on studies of related compounds and general antibiotic testing protocols.
| Metric | Description | Typical Range for Active Compounds |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Varies by bacterial species and specific compound. For potent antibiotics against susceptible Gram-positive bacteria, this can range from <1 µg/mL to 64 µg/mL. |
| Inhibition Constant (IC50) | The concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. | Highly dependent on the specific target and assay conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to elucidate the mode of action of antibiotics like this compound.
5.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Bacillus cereus) is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
5.2. Macromolecule Biosynthesis Inhibition Assay:
-
Bacterial Culture: A Gram-positive bacterium is grown to the mid-logarithmic phase.
-
Radiolabeled Precursor Incorporation: The bacterial culture is divided into aliquots. To each aliquot, a specific radiolabeled precursor is added:
-
Protein synthesis: ³H-leucine or ³⁵S-methionine
-
DNA synthesis: ³H-thymidine
-
RNA synthesis: ³H-uridine
-
Peptidoglycan synthesis: ¹⁴C-N-acetylglucosamine
-
-
Antibiotic Treatment: this compound at various concentrations (e.g., 1x, 5x, 10x MIC) is added to the aliquots. A control with no antibiotic is included.
-
Measurement of Incorporation: At various time points, samples are taken, and the macromolecules are precipitated (e.g., with trichloroacetic acid). The amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The percentage of inhibition of precursor incorporation is calculated by comparing the radioactivity in the antibiotic-treated samples to the control.
5.3. Reactive Oxygen Species (ROS) Detection Assay:
-
Bacterial Culture and Treatment: A bacterial suspension is prepared and treated with different concentrations of this compound. A positive control (e.g., a known ROS-inducing agent like paraquat) and a negative control (untreated bacteria) are included.
-
Fluorescent Probe Staining: A fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA for general ROS, or dihydroethidium - DHE for superoxide) is added to the bacterial suspensions and incubated in the dark.
-
Detection: The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity in the this compound-treated samples compared to the control indicates the generation of ROS.
5.4. Cytoplasmic Membrane Damage Assay:
-
Bacterial Culture and Treatment: Prepare a bacterial suspension and treat with varying concentrations of this compound.
-
Fluorescent Dye Staining: Add a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the bacterial suspensions. PI can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to DNA.
-
Measurement: Measure the fluorescence intensity using a fluorometer or quantify the percentage of fluorescent cells using a flow cytometer. An increase in fluorescence indicates membrane damage.
Visualizations
The following diagrams illustrate the proposed mode of action of this compound on Gram-positive bacteria.
Figure 1: Proposed multifaceted mode of action of this compound on Gram-positive bacteria.
Figure 2: General experimental workflow for elucidating the mode of action of this compound.
References
An In-depth Technical Guide on the Core Antifungal Properties of Nanaomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products, such as those derived from Streptomyces, have historically been a rich source of antimicrobial compounds. The nanaomycins are a group of pyranonaphthoquinone antibiotics that have demonstrated a range of biological activities. While Nanaomycin A has been studied for its inhibitory effects on DNA methyltransferases (DNMTs) in cancer cells, the specific antifungal attributes of Nanaomycin B remain largely uncharacterized in publicly accessible scientific literature. This document aims to collate the sparse existing information and propose a structured approach to systematically evaluate the antifungal potential of this compound.
Current State of Knowledge: Antifungal Activity of this compound
Direct and detailed evidence for the antifungal properties of this compound is limited. A commercial vendor, MedchemExpress, states that this compound exhibits activity against fungi, in addition to Gram-positive bacteria, mycobacteria, and mycoplasma[1]. However, this claim is not substantiated with specific data such as Minimum Inhibitory Concentrations (MICs) against a panel of fungal pathogens.
Older literature concerning the biosynthesis of nanaomycins refers to them as "antifungal antibiotics"[2][3][4]. These studies focus on the biochemical pathways of their production by Streptomyces rosa var. notoensis but do not provide specific details on the antifungal spectrum or potency of this compound itself.
Given the lack of specific data, a comprehensive table of quantitative antifungal activity for this compound cannot be constructed at this time.
Proposed Experimental Protocols for Characterization of Antifungal Properties
To address the knowledge gap surrounding this compound's antifungal potential, a systematic evaluation is required. The following experimental protocols, based on established methodologies in mycology and drug discovery, are proposed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's in vitro antifungal activity. The broth microdilution method is a standardized technique for determining MIC values.
Objective: To determine the MIC of this compound against a panel of clinically relevant fungal pathogens.
Materials:
-
This compound
-
Panel of fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus, Fusarium solani)
-
Standardized growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of each fungal isolate according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculate each well with the fungal suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or spectrophotometrically.
Determination of Fungicidal versus Fungistatic Activity
It is crucial to determine whether this compound inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal).
Objective: To ascertain if the antifungal activity of this compound is fungicidal or fungistatic.
Protocol:
-
Following the determination of the MIC, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto an agar medium that does not contain this compound.
-
Incubate the plates and observe for fungal growth.
-
The Minimum Fungicidal Concentration (MFC) is the lowest concentration of this compound from which no fungal colonies grow on the subculture plates.
-
A compound is generally considered fungicidal if the MFC is no more than four times the MIC.
Postulated Mechanisms of Action and Signaling Pathways
The precise mechanism by which this compound may exert its antifungal effects is unknown. However, based on its quinone structure and the mechanisms of other antifungal agents, several hypotheses can be proposed for investigation.
Potential Disruption of Fungal Cell Wall or Membrane Integrity
Many effective antifungal drugs target the fungal cell wall or cell membrane, structures that are essential for fungal viability and distinct from mammalian cells.
Hypothetical Signaling Pathway for Investigation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Nanaomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin B is a member of the nanaomycin class of antibiotics, which are quinone compounds produced by Streptomyces species. While research has extensively characterized some members of this family, such as Nanaomycin A and K, for their anticancer properties, this compound is primarily recognized for its antimicrobial activities. This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, including its known antimicrobial spectrum and inferred potential mechanisms of action based on related compounds. Due to the limited specific data on this compound, this guide also incorporates detailed experimental protocols and methodologies commonly used for the in vitro characterization of similar antimicrobial agents.
Antimicrobial Activity of this compound
This compound has been reported to exhibit activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, mycoplasma, and fungi.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, remain largely unavailable in the public domain. The following table summarizes the known antimicrobial spectrum of this compound.
| Microorganism Class | Reported Activity | Specific Organisms (Examples) | MIC (μg/mL) |
| Gram-positive Bacteria | Yes[1] | Staphylococcus aureus, Bacillus subtilis | Data not available |
| Mycobacteria | Yes[1] | Mycobacterium species | Data not available |
| Mycoplasma | Yes[1] | Mycoplasma species | Data not available |
| Fungi | Yes[1] | Candida albicans, Aspergillus fumigatus | Data not available |
Potential Mechanisms of Action (Inferred from Nanaomycin A)
While the specific mechanism of action for this compound has not been elucidated, studies on the closely related Nanaomycin A provide insights into potential pathways. Nanaomycin A is known to interfere with several fundamental cellular processes in Gram-positive bacteria.[2] It has been shown to inhibit the biosynthesis of proteins, DNA, RNA, and cell wall peptidoglycan to a similar extent.[2] Furthermore, Nanaomycin A appears to disrupt the cytoplasmic membrane or inhibit the coupling of oxidative phosphorylation, leading to secondary inhibitory effects on macromolecular biosynthesis.[2] It is plausible that this compound shares a similar multi-target mechanism of action.
Signaling Pathway Diagram: Inferred General Bacterial Inhibition by Nanaomycins
References
An In-depth Technical Guide to the Pyranonaphthoquinone Core of Nanaomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin B, a member of the pyranonaphthoquinone class of antibiotics, presents a compelling scaffold for anti-infective and potential anticancer therapeutic development. This technical guide delves into the core structure of this compound, its physicochemical properties, biosynthetic origins, and known biological activities. Detailed methodologies for key experimental procedures are provided, alongside a comprehensive summary of available quantitative data to facilitate further research and development. This document aims to be a central resource for professionals engaged in the study and application of this promising natural product.
The Pyranonaphthoquinone Structure of this compound
This compound belongs to the broader family of nanaomycins, which are characterized by a pyranonaphthoquinone core. This core consists of a naphthoquinone moiety fused to a pyran ring. The specific chemical structure of this compound is what differentiates it from other members of the nanaomycin family, such as Nanaomycin A and D, and dictates its unique biological activity profile.
Chemically, this compound has the molecular formula C16H16O7. The pyranonaphthoquinone skeleton is substituted with various functional groups that influence its solubility, stability, and interaction with biological targets. Understanding the stereochemistry of these substitutions is crucial for its synthesis and the development of analogues with improved therapeutic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and for computational modeling of its interactions with molecular targets.
| Property | Value | Reference |
| Molecular Formula | C16H16O7 | --INVALID-LINK-- |
| Molecular Weight | 320.3 g/mol | --INVALID-LINK-- |
| Appearance | Yellowish powder | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and butyl acetate. Insoluble in n-hexane and petroleum ether. | [1] |
Biosynthesis of this compound
This compound is a natural product synthesized by the bacterium Streptomyces rosa var. notoensis. Its biosynthesis is part of a larger pathway that produces several other nanaomycin analogues. The immediate precursor to this compound is Nanaomycin E.
The conversion of Nanaomycin E to this compound is a key enzymatic step in the biosynthetic pathway. This reaction is catalyzed by the enzyme NNM-B synthetase, which requires the cofactor NADH or NADPH to carry out a reductive opening of an epoxide ring present in Nanaomycin E.[2] This final step highlights a crucial transformation within the pyranonaphthoquinone core, leading to the formation of this compound.
A schematic of the late-stage biosynthesis of this compound is presented below:
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily as an anti-infective agent. It is active against Gram-positive bacteria, mycobacteria, mycoplasma, and various fungi. While the precise mechanisms of action are still under investigation, it is believed that the pyranonaphthoquinone core plays a critical role in its antimicrobial effects. This may involve the generation of reactive oxygen species (ROS) or the inhibition of essential cellular processes in pathogens.
While much of the research on the anticancer effects of nanaomycins has focused on Nanaomycin A as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), the potential of this compound in this area is an active field of research.[3][4][5] The structural similarities between the nanaomycins suggest that this compound may also interact with epigenetic regulatory enzymes or other cellular targets relevant to cancer.
Quantitative Data on Biological Activity
Quantitative data on the biological activity of this compound is crucial for evaluating its therapeutic potential. The following table summarizes the available data. It is important to note that specific data for this compound is less abundant in the literature compared to Nanaomycin A.
| Activity Type | Organism/Cell Line | Measurement | Value | Reference |
| Antibacterial | Gram-positive bacteria | MIC | Data not available | |
| Antifungal | Various fungi | MIC | Data not available | |
| Cytotoxicity | Cancer cell lines | IC50 | Data not available |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound.
In Vitro Biosynthesis of this compound in a Cell-Free System
This protocol describes the preparation of a cell-free extract from Streptomyces rosa var. notoensis and its use to demonstrate the enzymatic conversion of Nanaomycin E to this compound.
Materials:
-
Streptomyces rosa var. notoensis culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Nanaomycin E substrate
-
NADH or NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Cell-Free Extract:
-
Grow Streptomyces rosa var. notoensis to the desired growth phase and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Resuspend the cells in lysis buffer containing lysozyme, DNase I, and a protease inhibitor cocktail.
-
Incubate on ice to allow for enzymatic lysis.
-
Further disrupt the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Set up the reaction mixture containing the cell-free extract, Nanaomycin E, and NADH or NADPH in the reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).
-
-
Analysis:
-
Extract the reaction products with an appropriate organic solvent.
-
Analyze the extract by HPLC to detect the formation of this compound and the consumption of Nanaomycin E. Compare the retention times with authentic standards.
-
Signaling Pathways and Molecular Targets
The precise signaling pathways modulated by this compound are not as well-elucidated as those for other nanaomycins. However, based on the known activities of related compounds, several potential pathways can be hypothesized. For instance, the structural similarity to Nanaomycin A suggests that this compound might also influence epigenetic pathways through the inhibition of DNMTs. Furthermore, its antimicrobial activity may stem from interference with critical metabolic or signaling pathways in pathogens.
Further research, including proteomics and transcriptomics studies, is required to definitively identify the molecular targets and signaling cascades affected by this compound in both microbial and mammalian cells. A hypothetical signaling pathway diagram based on the known activities of related pyranonaphthoquinones is presented below.
Conclusion and Future Directions
This compound, with its distinct pyranonaphthoquinone structure, remains a molecule of significant interest for therapeutic development. While its anti-infective properties are established, a deeper understanding of its mechanism of action and its potential as an anticancer agent is needed. This technical guide provides a foundation for researchers by consolidating the current knowledge on this compound's structure, biosynthesis, and biological activities, along with detailed experimental protocols.
Future research should focus on several key areas:
-
Elucidation of Specific Molecular Targets: Identifying the precise cellular components with which this compound interacts is paramount.
-
Comprehensive Activity Screening: A broader screening of this compound against a diverse panel of bacterial, fungal, and cancer cell lines is needed to fully characterize its activity spectrum and obtain robust quantitative data.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogues and the evaluation of their biological activities will provide valuable insights for the design of more potent and selective compounds.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety profile of this compound.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of this fascinating natural product.
References
- 1. US4296040A - Antibiotic nanaomycin E and a process for producing the same - Google Patents [patents.google.com]
- 2. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relationship of Nanaomycin B to Other Quinone Antibiotics: A Technical Guide
Introduction to Pyranonaphthoquinone Antibiotics
The quinones represent a large and structurally diverse class of antibiotics, unified by the presence of a quinone ring system. Within this class, the pyranonaphthoquinones are a significant family of polyketide natural products produced primarily by Streptomyces species. These compounds are characterized by a core pyranonaphthoquinone skeleton, a structure that imparts a range of biological activities. Nanaomycin B belongs to this family, alongside its close relatives Nanaomycin A, D, E, and the structurally related antibiotic, Kalafungin. While sharing a common biosynthetic origin, these molecules exhibit remarkable functional divergence, targeting different cellular processes. This guide provides an in-depth technical analysis of this compound's relationship to its closest chemical relatives, focusing on their biosynthesis, mechanisms of action, and biological activities.
Structural and Biosynthetic Relationships
The pyranonaphthoquinone antibiotics share an identical polyketide skeleton, arising from a common type II polyketide synthase (PKS) pathway[1]. The biosynthesis begins with the condensation of acetate units to form a poly-β-ketone chain, which is then subjected to a series of cyclization and aromatization reactions.
The relationship between the nanaomycins and kalafungin is particularly intimate. Nanaomycin D is the direct enantiomer of kalafungin[2]. The biosynthesis of this compound is the culmination of a multi-step enzymatic cascade starting from Nanaomycin D. In the producing organism, Streptomyces rosa var. notoensis, Nanaomycin D is converted to Nanaomycin A by the flavoprotein Nanaomycin D reductase[2]. Subsequently, Nanaomycin A is transformed into Nanaomycin E by a monooxygenase, which is then converted to this compound by an NADH-dependent "this compound synthetase" that catalyzes a reductive epoxide-opening reaction[3]. This pathway highlights the direct biosynthetic linkage between the different nanaomycin analogues.
Furthermore, studies involving blocked mutants have shown that the early steps of the kalafungin and nanaomycin biosynthetic pathways are similar to those for another well-known polyketide antibiotic, actinorhodin[4].
Comparative Mechanisms of Action
Despite their structural similarities, the pyranonaphthoquinones exhibit distinct and varied mechanisms of action, highlighting a significant functional divergence. While early studies on Nanaomycin A suggested it interfered with the cytoplasmic membrane and oxidative phosphorylation, more recent and specific research has redefined its primary target in eukaryotic cells[5].
Nanaomycin A as a DNMT3B Inhibitor: Nanaomycin A has been identified as the first selective inhibitor of DNA Methyltransferase 3B (DNMT3B), a key enzyme involved in de novo DNA methylation[4][6]. It exhibits an IC50 of approximately 500 nM against DNMT3B while showing no significant activity against DNMT1[4][6]. By inhibiting DNMT3B, Nanaomycin A can reduce genomic methylation levels, leading to the reactivation of silenced tumor suppressor genes in cancer cells[4][6]. This epigenetic mechanism positions Nanaomycin A as a promising candidate for cancer therapeutics.
Kalafungin as a β-Lactamase Inhibitor: In contrast, Kalafungin has been shown to act as a β-lactamase inhibitor. It displays uncompetitive inhibition against β-lactamase with an IC50 value of 225.37 ± 1.95 μM. This activity suggests Kalafungin could be used synergistically with β-lactam antibiotics to overcome resistance in bacteria like Staphylococcus aureus.
The mechanism of action for this compound is less specifically defined but its antimicrobial activity is reported to be potent, particularly against Gram-positive bacteria and mycoplasmas, similar to Nanaomycin A[7]. The core quinone moiety is considered essential for the general antimicrobial activity observed across the family.
Quantitative Biological Activity Data
The functional divergence of the pyranonaphthoquinones is evident in their quantitative biological data. Nanaomycin A shows potent, nanomolar-range inhibition of its specific enzyme target and certain cell lines, while Kalafungin's inhibitory activity against β-lactamase is in the micromolar range.
Table 1: Inhibitory Concentrations (IC50) of Pyranonaphthoquinones
| Compound | Target | IC50 Value | Cell Line / Assay | Reference |
|---|---|---|---|---|
| Nanaomycin A | DNMT3B | 500 nM | Biochemical Assay | [4][6] |
| Cell Viability | 400 nM | HCT116 (Colon Cancer) | [4] | |
| Cell Viability | 4100 nM | A549 (Lung Cancer) | [4] | |
| Cell Viability | 800 nM | HL60 (Leukemia) | [4] |
| Kalafungin | β-Lactamase | 225.37 µM | Enzyme Kinetics Assay | |
The antimicrobial activities of nanaomycins have been primarily documented against Gram-positive bacteria, fungi, and mycoplasmas[7][8]. While comprehensive, directly comparative modern datasets for this compound are sparse, historical data confirms its potent activity. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for related compounds.
Table 2: Antimicrobial Activity (MIC) of Pyranonaphthoquinones
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Nanaomycin A | Staphylococcus aureus | 0.2 - 1.56 | [7][8] |
| Mycoplasma gallisepticum | 0.01 | [8] | |
| Trichophyton sp. | 0.39 | [7] | |
| Kalafungin | Staphylococcus aureus | 0.1 - 0.78 | |
| Bacillus subtilis | 0.1 - 0.39 | ||
| This compound | Staphylococcus aureus | 3.12 - 6.25 | [7] |
| | Mycoplasma gallisepticum | 0.2 |[7] |
Key Experimental Protocols
The characterization of novel antibiotics like this compound relies on a suite of standardized and specialized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
Protocol 5.1: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products.
-
Preparation of Inoculum:
-
Streak the bacterial test strain (e.g., Staphylococcus aureus ATCC 25923) onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.
-
Select 3-5 morphologically similar colonies and suspend them in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approx. 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the stock solution (further diluted in MHB to the desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as a growth control (no antibiotic).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (1 through 12), resulting in a final volume of ~110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. The result is reported in µg/mL.
-
Protocol 5.2: In Vitro DNA Methyltransferase (DNMT3B) Inhibition Assay
This protocol describes a representative biochemical assay to measure the inhibitory effect of a compound on DNMT3B activity.
-
Reagents and Materials:
-
Recombinant human DNMT3B enzyme.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as a methyl donor.
-
A suitable DNA substrate (e.g., a hemimethylated oligonucleotide or poly(dI-dC)).
-
Test compound (e.g., Nanaomycin A) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, 50 mM KCl, pH 7.5).
-
Scintillation cocktail and a scintillation counter.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing assay buffer, a fixed concentration of DNA substrate (e.g., 400 nM), and [³H]-SAM.
-
Add the test compound at various concentrations (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Initiate the reaction by adding a fixed concentration of the DNMT3B enzyme (e.g., 500 nM).
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
-
Quantification of Methylation:
-
Stop the reaction by adding a stop solution (e.g., containing proteinase K).
-
Spot the reaction mixture onto a filter membrane (e.g., DE81 ion-exchange filter paper) that binds DNA.
-
Wash the filters multiple times with a suitable buffer (e.g., 0.2 M ammonium bicarbonate) to remove unincorporated [³H]-SAM.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the amount of incorporated radioactivity (³H) using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a member of the pyranonaphthoquinone family, deeply interconnected with its analogues (Nanaomycins A, D, E) and other related antibiotics like Kalafungin through a shared polyketide biosynthetic pathway. While structurally similar, these molecules demonstrate a striking divergence in their mechanisms of action. Nanaomycin A has been clearly identified as a selective epigenetic modulator via DNMT3B inhibition, a mechanism with significant potential in oncology. In contrast, its close relative Kalafungin functions as a β-lactamase inhibitor, a more traditional antibacterial strategy. This compound, while a potent antimicrobial agent against Gram-positive bacteria, requires further detailed mechanistic studies to fully elucidate its specific cellular targets. This family of compounds serves as an excellent case study in how subtle stereochemical and structural modifications, derived from a common biosynthetic framework, can lead to profoundly different biological functions, offering multiple avenues for therapeutic development.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Overcoming Methicillin-Resistance Staphylococcus aureus (MRSA) Using Antimicrobial Peptides-Silver Nanoparticles | MDPI [mdpi.com]
- 3. Four New Nanaomycins Produced by Streptomyces hebeiensis Derived from Lichen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, nanaomycin C, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nanaomycin B In Vitro Assay Protocols: Application Notes and Methodologies
Introduction
The nanaomycins are a family of quinone antibiotics produced by Streptomyces species. While nanaomycin A and, more recently, nanaomycin K have been the focus of in vitro studies for their anti-cancer properties, nanaomycin B is primarily recognized for its antimicrobial activities. This document provides a comprehensive overview of in vitro assay protocols relevant to the nanaomycin family, with a primary focus on the well-documented anti-cancer activities of nanaomycin A and K. Due to the limited availability of specific in vitro anti-cancer assay data for this compound, the protocols detailed below are derived from studies on its close structural analogues. These methodologies can be adapted for the investigation of this compound's potential cytostatic, cytotoxic, and enzyme-inhibitory effects. This compound is biosynthetically derived from nanaomycin E, which in turn is produced from nanaomycin A. It has been suggested that this compound may act as a prodrug, converting to the more active nanaomycin A under certain conditions.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of nanaomycin A and K against various cancer cell lines and specific molecular targets.
Table 1: Cytotoxicity of Nanaomycin Analogues against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Nanaomycin A | HCT116 | Colon Carcinoma | 400 nM | [1] |
| Nanaomycin A | A549 | Lung Carcinoma | 4100 nM | [1] |
| Nanaomycin A | HL-60 | Promyelocytic Leukemia | 800 nM | [1] |
| Nanaomycin K | ACHN | Renal Cell Carcinoma | Not Specified | [2] |
| Nanaomycin K | Caki-1 | Renal Cell Carcinoma | Not Specified | [2] |
| Nanaomycin K | Renca | Renal Cell Carcinoma | Not Specified | [2] |
| Nanaomycin K | LNCaP | Prostate Cancer | Not Specified | [3][4] |
| Nanaomycin K | PC-3 | Prostate Cancer | Not Specified | [3] |
| Nanaomycin K | TRAMP-C2 | Prostate Cancer | Not Specified | [3][4] |
| Nanaomycin K | KK47 | Bladder Cancer | Not Specified | [5] |
| Nanaomycin K | T24 | Bladder Cancer | Not Specified | [5] |
Table 2: Enzyme Inhibition by Nanaomycin A
| Compound | Enzyme | Inhibition Parameter | Value | Reference |
| Nanaomycin A | DNMT3B | IC50 | 500 nM | [1][6] |
| Nanaomycin A | DNMT3B | Ki | 4.71 ± 0.98 µM | [7] |
| Nanaomycin A | DNMT1 | IC50 | > 100 µM | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
b) Trypan Blue Exclusion Assay
-
Principle: This assay distinguishes between viable and non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.
-
Protocol:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and resuspend them in complete medium.
-
Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on cell migration, a key process in cancer metastasis.
-
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
-
Protocol:
-
Seed cells in a 6-well or 24-well plate and grow them to a confluent monolayer.
-
To inhibit cell proliferation, which can interfere with the measurement of migration, pre-treat the cells with mitomycin C (5-10 µg/mL) for 2 hours.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[3]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
DNA Methyltransferase (DNMT) Inhibition Assay
Based on the known activity of nanaomycin A, this assay can be used to investigate if this compound also inhibits DNMT enzymes, particularly DNMT3B.[1]
-
Principle: This is a biochemical assay that measures the activity of DNMT enzymes. A common method involves the use of a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]-methionine) and a DNA substrate. The incorporation of the radiolabeled methyl group into the DNA is quantified.
-
Protocol:
-
The reaction mixture should contain recombinant human DNMT3B enzyme, a hemimethylated or unmethylated DNA oligonucleotide substrate, and S-adenosyl-L-[methyl-³H]-methionine in a suitable reaction buffer.
-
Add varying concentrations of this compound or a known inhibitor (like nanaomycin A) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified period (e.g., 1 hour).
-
Stop the reaction and spot the mixture onto DEAE-filter-mats.
-
Wash the filter-mats to remove unincorporated S-adenosyl-L-[methyl-³H]-methionine.
-
Measure the radioactivity on the filter-mats using a scintillation counter.
-
Calculate the percentage of inhibition of DNMT activity and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of nanaomycin K and a general experimental workflow for in vitro screening.
Caption: Nanaomycin K inhibits prostate cancer cell migration by suppressing the MAPK signaling pathway.[3]
Caption: A general workflow for the in vitro screening of this compound's anti-cancer properties.
Caption: Nanaomycin A selectively inhibits DNMT3B, leading to the reactivation of silenced tumor suppressor genes.[1]
References
- 1. PRODUCTION OF NANAOMYCIN AND OTHER ANTIBIOTICS BY PHOSPHATE-DEPRESSED FERMENTATION USING PHOSPHATE-TRAPPING AGENTS [jstage.jst.go.jp]
- 2. CA2584528A1 - Composition for inhibiting or preventing the formation of a biofilm - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Actinomycetes, an Inexhaustible Source of Naturally Occurring Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
Application Notes and Protocols for Cell Viability Assays with Nanaomycin B
Disclaimer: Scientific literature extensively covers Nanaomycin A, a close structural analog of Nanaomycin B. Due to the limited availability of specific data for this compound, this document utilizes data from studies on Nanaomycin A to provide representative insights into the expected effects and relevant protocols. Researchers should validate these protocols and expected outcomes for this compound in their specific experimental settings.
Introduction
Nanaomycins are a group of quinone antibiotics with demonstrated antimicrobial and antitumor properties. Nanaomycin A, a well-studied analog of this compound, exhibits significant antiproliferative effects in various cancer cell lines.[1][2][3] This activity is primarily attributed to its role as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in tumor cells.[1][2][3][4] Inhibition of DNMT3B leads to the demethylation and subsequent reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[1][3]
These application notes provide detailed protocols for assessing the cytotoxic and antiproliferative effects of this compound (using Nanaomycin A as a proxy) on cancer cell lines using two common cell viability assays: the MTT assay and the Sulforhodamine B (SRB) assay.
Data Presentation
The following table summarizes the reported cytotoxic effects of Nanaomycin A on various human cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay Method | Reference |
| HCT116 | Colon Carcinoma | 400 | 72 | Trypan Blue Exclusion | [1] |
| A549 | Lung Carcinoma | 4100 | 72 | Trypan Blue Exclusion | [1] |
| HL60 | Promyelocytic Leukemia | 800 | 72 | Trypan Blue Exclusion | [1] |
| Multiple Myeloma (Primary Cells) | Multiple Myeloma | Not specified | Not specified | Not specified | [1] |
| HT-1080 | Fibrosarcoma | Not specified | Daily treatment | Not specified | [5] |
| STS-148 | Sarcoma | Not specified | Daily treatment | Not specified | [5] |
Signaling Pathway
Nanaomycin A (and presumably this compound) exerts its cytotoxic effects by inhibiting DNA methyltransferase 3B (DNMT3B). This inhibition leads to a cascade of events culminating in the reactivation of tumor suppressor genes and subsequent cancer cell death.
Caption: this compound signaling pathway.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: MTT assay experimental workflow.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A starting range of 10 nM to 10 µM is recommended based on Nanaomycin A data.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative oncology reveals DNMT3B as a molecular vulnerability in undifferentiated pleomorphic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 Values of Nanaomycin B in Cancer Cell Lines
Introduction
Nanaomycins are a class of quinone antibiotics derived from Streptomyces.[1] This application note focuses on Nanaomycin B and its analogs, which have garnered interest in oncology for their potential as anti-cancer agents. A critical parameter for evaluating the efficacy of any potential anti-cancer compound is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological process, such as cell proliferation, by 50%. This document provides a detailed protocol for determining the IC50 value of this compound in various cancer cell lines and discusses its mechanism of action. While specific IC50 data for this compound is limited in publicly available literature, data from its close analog, Nanaomycin A, is presented to provide a comparative context.
Mechanism of Action
Nanaomycin A, a closely related compound, has been identified as a selective inhibitor of DNA Methyltransferase 3B (DNMT3B).[2][3][4][5] DNMTs are a family of enzymes crucial for establishing and maintaining DNA methylation patterns. In many cancers, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, contributing to tumor growth. By inhibiting DNMT3B, Nanaomycin A can reduce global DNA methylation, leading to the reactivation of these silenced tumor suppressor genes, such as RASSF1A, and inducing cytotoxicity in cancer cells.[2][3][6] Another analog, Nanaomycin K, has been shown to inhibit epithelial-mesenchymal transition (EMT) in bladder cancer cells by suppressing the JNK and p38 signaling pathways.[1] These findings suggest that Nanaomycins exert their anti-cancer effects through epigenetic modulation and inhibition of key cancer-related signaling pathways.
Quantitative Data Summary
The following table summarizes the reported IC50 values for Nanaomycin A in various human cancer cell lines. This data is provided as a reference for the expected potency of related Nanaomycin compounds.
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 400 | [2] |
| A549 | Lung Carcinoma | 4100 | [2] |
| HL-60 | Promyelocytic Leukemia | 800 | [2] |
Experimental Protocols
A common and reliable method for determining the IC50 value of a compound in adherent cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol: IC50 Determination using MTT Assay
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile PBS (Phosphate Buffered Saline)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[8]
-
Include wells for 'medium only' (blank) and 'cells only' (untreated control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your stock solution using serum-free medium. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution to the treatment wells. Add 100 µL of medium containing the same concentration of vehicle (e.g., DMSO) to the untreated control wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).[8][9]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the 'medium only' blanks from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.[10]
-
The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve.[10] Various software packages like GraphPad Prism or online tools can perform this calculation.[10]
-
This application note provides a comprehensive framework for researchers to determine the IC50 value of this compound. By leveraging the established anti-cancer mechanisms of its analogs and employing a standardized protocol like the MTT assay, scientists can effectively quantify its cytotoxic potential in various cancer cell lines. The resulting IC50 values are fundamental for dose-selection in further preclinical studies and for comparing the compound's potency against different cancer types, ultimately guiding its development as a potential therapeutic agent.
References
- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Studying DNA Methylation with Nanaomycin
A Note on Nanaomycin Analogs: The following application notes and protocols focus on Nanaomycin A, as it is the extensively studied analog in the context of DNA methylation and selective inhibition of DNA Methyltransferase 3B (DNMT3B). While the user query specified Nanaomycin B, the available scientific literature does not provide significant evidence for its use in this application. It is widely accepted that Nanaomycin A is the primary compound of interest for researchers in this field.
Application Notes
Nanaomycin A is a quinone antibiotic that has been identified as a potent and selective inhibitor of DNA Methyltransferase 3B (DNMT3B), a key enzyme responsible for de novo DNA methylation.[1][2] This property makes Nanaomycin A a valuable tool for researchers in epigenetics, cancer biology, and drug development to investigate the role of DNA methylation in gene regulation and disease.
The primary mechanism of action of Nanaomycin A in the context of DNA methylation is its direct inhibition of DNMT3B's catalytic activity.[3] By selectively targeting DNMT3B over other DNA methyltransferases like DNMT1, Nanaomycin A allows for the specific interrogation of the functions of de novo methylation.[1][2] Inhibition of DNMT3B leads to a reduction in global DNA methylation levels and, more significantly, the demethylation of hypermethylated CpG islands in the promoter regions of tumor suppressor genes.[1][4] This demethylation can lead to the reactivation of silenced genes, making Nanaomycin A a critical compound for studying the epigenetic regulation of gene expression in cancer and other diseases.[1][4]
Key applications for Nanaomycin A in studying DNA methylation include:
-
Investigating the role of DNMT3B in cancer development and progression: By selectively inhibiting DNMT3B, researchers can study its specific contributions to tumorigenesis.
-
Reactivating silenced tumor suppressor genes: Nanaomycin A can be used to explore the potential of reversing epigenetic silencing for therapeutic purposes.[1][4]
-
Studying the dynamics of DNA methylation: It serves as a tool to understand the processes of demethylation and the subsequent changes in gene expression.
-
Screening for novel epigenetic drugs: Nanaomycin A can be used as a reference compound in the development of new and more potent DNMT inhibitors.
Quantitative Data
Inhibitory Activity of Nanaomycin A
| Target Enzyme | IC50 | Assay Conditions |
| DNMT3B | 500 nM | Biochemical assay with 500 nmol/L DNMT3B, 0.7 µmol/L AdoMet, and 400 nmol/L hemimethylated oligo.[3] |
| DNMT1 | No significant inhibition | Biochemical assay under identical conditions as DNMT3B.[3] |
Cellular Activity of Nanaomycin A
| Cell Line | IC50 (Cell Viability) | Treatment Duration |
| HCT116 (Colon Cancer) | 400 nM | 72 hours[5] |
| A549 (Lung Cancer) | 4100 nM | 72 hours[5] |
| HL60 (Leukemia) | 800 nM | 72 hours[5] |
Experimental Protocols
Cell Culture and Treatment with Nanaomycin A
This protocol is adapted from studies investigating the effects of Nanaomycin A on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HL60)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nanaomycin A (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of Nanaomycin A in DMSO.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and stabilize for 24 hours.
-
Prepare working solutions of Nanaomycin A in the cell culture medium at the desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Nanaomycin A or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Proceed with downstream analyses such as cell viability assays, DNA/RNA/protein extraction.
Analysis of Global DNA Methylation
This protocol provides a general workflow for assessing changes in total genomic DNA methylation.
Materials:
-
Genomic DNA isolation kit
-
DNA quantification method (e.g., spectrophotometer, fluorometer)
-
Global DNA Methylation Assay Kit (e.g., ELISA-based or LC-MS/MS)
Protocol:
-
Harvest cells treated with Nanaomycin A and control cells.
-
Isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted DNA to ensure sufficient material for the assay.
-
Perform the global DNA methylation analysis using a chosen method. For ELISA-based kits, this typically involves: a. Binding of genomic DNA to assay wells. b. Incubation with a primary antibody specific for 5-methylcytosine (5mC). c. Incubation with a labeled secondary antibody. d. Addition of a substrate to produce a colorimetric or fluorescent signal. e. Measurement of the signal, which is proportional to the amount of 5mC in the sample.
-
Calculate the percentage of 5mC relative to the total cytosine content based on the assay's standards and controls.
Gene-Specific Methylation Analysis by Bisulfite Sequencing
This protocol outlines the steps to determine the methylation status of specific gene promoters.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target gene promoter
-
Taq polymerase suitable for PCR of bisulfite-treated DNA
-
PCR purification kit
-
Cloning vector and competent E. coli (for clonal sequencing) or reagents for next-generation sequencing
Protocol:
-
Isolate genomic DNA from Nanaomycin A-treated and control cells.
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target promoter region from the bisulfite-converted DNA using PCR with primers designed to be independent of the methylation status.
-
Purify the PCR product.
-
For clonal analysis, ligate the purified PCR product into a cloning vector and transform competent E. coli.
-
Select several clones and sequence the inserts to determine the methylation pattern of individual DNA molecules.
-
Alternatively, for a more quantitative and high-throughput analysis, prepare the purified PCR product for next-generation sequencing.
-
Analyze the sequencing data to determine the percentage of methylation at each CpG site within the amplified region.
Visualizations
Signaling Pathway of Nanaomycin A in DNA Methylation
Caption: Mechanism of Nanaomycin A-induced gene reactivation.
Experimental Workflow for Studying Nanaomycin A Effects
Caption: Workflow for investigating Nanaomycin A's effects.
Logical Relationship of DNMT3B Inhibition
Caption: Consequences of DNMT3B inhibition by Nanaomycin A.
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Nanaomycin B for the Induction of Apoptosis in Neuroblastoma Cells
For Research Use Only.
Introduction
Neuroblastoma, a common pediatric solid tumor arising from neural crest progenitor cells, remains a clinical challenge, particularly in high-risk cases. The development of novel therapeutic agents that can selectively induce apoptosis in neuroblastoma cells is a critical area of research. Nanaomycin B, a member of the nanaomycin family of antibiotics, has emerged as a potential candidate for cancer therapy. While research on this compound is not as extensive as its analogue, Nanaomycin A, existing studies on related compounds suggest a promising mechanism of action involving the induction of programmed cell death.
This document provides detailed application notes and protocols for researchers investigating the use of this compound to induce apoptosis in neuroblastoma cells. The information is based on the known mechanisms of related compounds and established experimental procedures.
Principle and Proposed Mechanism of Action
While direct studies on this compound in neuroblastoma are limited, the closely related compound, Nanaomycin A, has been shown to induce apoptosis in various cancer cells, including neuroblastoma, by acting as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2][3][4][5][6] DNMT3B is an enzyme responsible for de novo DNA methylation, a key epigenetic modification that can lead to the silencing of tumor suppressor genes in cancer.
It is hypothesized that this compound shares a similar mechanism of action. By inhibiting DNMT3B, this compound may lead to the demethylation and subsequent re-expression of silenced tumor suppressor genes. This reactivation of tumor-suppressing pathways can trigger the intrinsic apoptotic cascade, ultimately leading to cancer cell death.
Figure 1: Proposed mechanism of this compound-induced apoptosis.
Quantitative Data
Currently, there is no publicly available data on the IC50 values of this compound in neuroblastoma cell lines. However, the following table summarizes the reported IC50 values for the related compound, Nanaomycin A , in various human cancer cell lines. This data can serve as a preliminary reference for designing dose-response experiments with this compound in neuroblastoma cells. Researchers should perform their own dose-response studies to determine the specific IC50 of this compound for their cell lines of interest.
| Cell Line | Cancer Type | Nanaomycin A IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 400 | [6] |
| A549 | Lung Carcinoma | 4100 | [6] |
| HL-60 | Promyelocytic Leukemia | 800 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on neuroblastoma cells.
Neuroblastoma Cell Culture
This protocol describes the standard procedure for culturing human neuroblastoma cell lines, such as SH-SY5Y.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y, ATCC® CRL-2266™)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain neuroblastoma cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks or plates at the desired density for experiments.
Apoptosis Induction with this compound
This protocol outlines the treatment of neuroblastoma cells with this compound to induce apoptosis.
Materials:
-
Neuroblastoma cells seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
Procedure:
-
Seed neuroblastoma cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of this compound in complete growth medium from the stock solution. A preliminary dose range could be guided by the IC50 values of Nanaomycin A (e.g., 0.1 µM to 10 µM).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Proceed with downstream apoptosis assays.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting key apoptosis-related proteins to confirm the apoptotic pathway.
Materials:
-
Treated and untreated neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol provides a quantitative method to measure the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated neuroblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from each treatment condition.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound on neuroblastoma cells.
Figure 2: Experimental workflow for studying this compound-induced apoptosis.
Troubleshooting
-
Low Apoptotic Rate:
-
Increase the concentration of this compound.
-
Extend the treatment duration.
-
Ensure the cell line is sensitive to apoptosis induction.
-
-
Inconsistent Western Blot Results:
-
Ensure equal protein loading.
-
Optimize antibody concentrations and incubation times.
-
Use fresh lysis buffer with inhibitors.
-
-
High Background in Flow Cytometry:
-
Optimize cell washing steps.
-
Ensure compensation settings are correct.
-
Analyze samples promptly after staining.
-
Conclusion
These application notes provide a framework for investigating the potential of this compound as an apoptosis-inducing agent in neuroblastoma cells. The proposed mechanism, based on related compounds, suggests a promising avenue for novel therapeutic strategies. The provided protocols offer a starting point for researchers to design and execute experiments to validate the efficacy and mechanism of action of this compound in this challenging pediatric cancer. Further research is warranted to elucidate the precise signaling pathways and to evaluate its therapeutic potential in preclinical models of neuroblastoma.
References
- 1. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
Application Notes & Protocols: High-Throughput Screening with Nanaomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanaomycin A is a naturally occurring quinone antibiotic that has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] DNA methyltransferases are crucial enzymes in epigenetic regulation, and their aberrant activity is a hallmark of many cancers. By inhibiting DNMT3B, Nanaomycin A can induce genomic demethylation, leading to the reactivation of silenced tumor suppressor genes.[3][4] This mechanism makes Nanaomycin A and its analogs valuable tool compounds for cancer research and potential scaffolds for novel epigenetic drug discovery.
These application notes provide a framework for utilizing Nanaomycin A in high-throughput screening (HTS) campaigns to identify and characterize new epigenetic modulators. The protocols detail cell-based and biochemical assays suitable for primary, secondary, and confirmatory screening stages.
Note: While the topic specifies Nanaomycin B, the vast majority of published research, including detailed mechanism of action and quantitative data, focuses on Nanaomycin A. Therefore, these notes will use Nanaomycin A as the primary example, as the principles and protocols are directly transferable.
Mechanism of Action: Nanaomycin A
Nanaomycin A selectively targets the catalytic site of DNMT3B, inhibiting its ability to methylate DNA.[1] In many cancer cells, the promoter regions of tumor suppressor genes, such as Ras association domain family member 1 (RASSF1A), are hypermethylated, leading to transcriptional silencing. Treatment with Nanaomycin A reverses this hypermethylation, allowing for the re-expression of the tumor suppressor protein, which can in turn induce cell cycle arrest and apoptosis.[4][5]
Caption: Mechanism of Nanaomycin A action.
Quantitative Data Presentation
The inhibitory activity of Nanaomycin A has been quantified against its direct target, DNMT3B, and in various cancer cell lines. This data is crucial for designing effective screening concentrations and for benchmarking new compounds.
Table 1: In Vitro Inhibitory Activity of Nanaomycin A
| Target/Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| DNMT3B | Biochemical Assay | 500 nM | [1][2] |
| DNMT1 | Biochemical Assay | No significant activity | [1] |
| HCT116 (Colon Cancer) | Cell Viability | 400 nM | [1][5] |
| A549 (Lung Cancer) | Cell Viability | 4100 nM | [1][5] |
| HL60 (Leukemia) | Cell Viability | 800 nM |[1][5] |
High-Throughput Screening Workflow
A tiered HTS workflow is recommended to efficiently screen large compound libraries for novel DNMT3B inhibitors. The workflow progresses from a broad primary screen to more specific secondary and confirmatory assays to validate hits.
Caption: Tiered high-throughput screening workflow.
Experimental Protocols
Protocol 1: Primary HTS - Cell Viability Assay
This protocol describes a primary screen to identify compounds that exhibit cytotoxicity in a cancer cell line known to be sensitive to Nanaomycin A (e.g., HCT116). The assay is designed for a 384-well plate format.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Compound library plates (384-well)
-
Nanaomycin A (positive control)
-
DMSO (negative control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 384-well microplates
-
Automated liquid handling system
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: Dispense 25 µL of HCT116 cell suspension (e.g., 1,000 cells/well) into each well of the 384-well plates using an automated dispenser.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer approximately 50 nL of compounds from the library plates to the assay plates. This results in a final concentration typically around 10 µM.
-
Add Nanaomycin A to positive control wells (e.g., final concentration of 1 µM).
-
Add DMSO to negative control wells.
-
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[6]
-
Reagent Addition: Equilibrate the plates and the cell viability reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls (% inhibition = 1 - [(sample - pos_control) / (neg_control - pos_control)] * 100). Hits are identified based on a predefined threshold (e.g., >50% inhibition).
Protocol 2: Secondary HTS - Biochemical DNMT3B Inhibition Assay
This protocol determines if the cytotoxic hits from the primary screen directly inhibit the DNMT3B enzyme.
Materials:
-
Recombinant human DNMT3B
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Hemimethylated DNA substrate
-
Assay buffer
-
Hit compounds from primary screen
-
Nanaomycin A (positive control)
-
DMSO (negative control)
-
DNMT inhibitor detection kit (e.g., fluorescence- or luminescence-based)
-
384-well microplates (black, low-volume)
-
Plate reader (fluorescence or luminescence)
Methodology:
-
Reagent Preparation: Prepare solutions of DNMT3B, SAM, and DNA substrate in assay buffer according to the kit manufacturer's instructions.
-
Compound Plating: Dispense 50 nL of hit compounds (in a dose-response range, e.g., 0.1 to 50 µM) into the 384-well plates. Include Nanaomycin A and DMSO controls.
-
Enzyme Addition: Add 5 µL of the DNMT3B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of the DNA substrate and SAM mixture to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection: Stop the reaction and develop the signal by adding the detection reagents as per the kit's protocol.
-
Data Acquisition: Read the signal on an appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: Confirmatory Assay - RASSF1A Gene Reactivation
This assay confirms that on-target inhibition of DNMT3B by hit compounds leads to the desired downstream biological effect: the reactivation of a silenced tumor suppressor gene.
Materials:
-
A549 cells (known to have a methylated RASSF1A promoter)[5]
-
Complete culture medium
-
Validated hit compounds
-
Nanaomycin A (positive control)
-
DMSO (negative control)
-
96-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for RASSF1A and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Methodology:
-
Cell Treatment: Seed A549 cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the hit compounds, Nanaomycin A, or DMSO for 72 hours.[6]
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a plate-based RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA for each sample.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in a 384-well qPCR plate. Each reaction should contain cDNA, forward and reverse primers for either RASSF1A or the housekeeping gene, and qPCR master mix.
-
Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the change in RASSF1A expression relative to the housekeeping gene using the ΔΔCt method.
-
Compare the fold-change in RASSF1A expression in compound-treated cells to the DMSO-treated control cells. A significant increase indicates gene reactivation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of Nanaomycin B in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, the use of two or more antibiotics, has emerged as a promising strategy to combat these resilient pathogens. This approach can broaden the spectrum of activity, reduce the likelihood of resistance development, and, in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.
Nanaomycin B, a quinone antibiotic produced by Streptomyces species, has demonstrated activity against a range of Gram-positive bacteria, mycobacteria, and fungi.[1] While its precise mechanism of action is not fully elucidated, related compounds like Nanaomycin A have been shown to inhibit DNA methyltransferase 3B (DNMT3B), suggesting a potential role in interfering with bacterial DNA replication and repair.[2][3][4] This mode of action suggests that this compound could act synergistically with antibiotics that target different cellular pathways, such as cell wall synthesis inhibitors.
This application note provides a detailed protocol for evaluating the synergistic potential of this compound in combination with a beta-lactam antibiotic using the checkerboard assay. Furthermore, it presents a hypothetical signaling pathway illustrating a plausible mechanism for the observed synergy.
Quantitative Data Summary
The following table summarizes hypothetical data from a checkerboard assay evaluating the synergistic interaction between this compound and Penicillin G against a clinical isolate of Methicillin-Susceptible Staphylococcus aureus (MSSA).
| Antibiotic Combination | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) | FIC Index (FICI) | Interpretation |
| This compound | MSSA-123 | 8 | 2 | 0.25 | 0.5 | Synergy |
| Penicillin G | MSSA-123 | 0.5 | 0.125 | 0.25 |
Interpretation of the Fractional Inhibitory Concentration Index (FICI):
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
The FICI is calculated as the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[5][6][7][8][9]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[5][10][11][12]
Materials:
-
This compound (stock solution of 1 mg/mL)
-
Penicillin G (stock solution of 1 mg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (e.g., Staphylococcus aureus at a 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and Penicillin G in CAMHB in separate 96-well plates or tubes. The concentration range should span from well above to well below the known MIC of each antibiotic for the test organism.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate.
-
Along the x-axis (columns 2-11), add 50 µL of serially diluted this compound. Column 1 will serve as the growth control (no antibiotic), and column 12 will contain only this compound to determine its MIC alone.
-
Along the y-axis (rows B-G), add 50 µL of serially diluted Penicillin G. Row A will contain only Penicillin G to determine its MIC alone, and row H will serve as an additional growth control.
-
-
Inoculation:
-
Prepare the bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Add 100 µL of the bacterial suspension to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the FIC for each drug in every well that shows growth inhibition:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Penicillin G = (MIC of Penicillin G in combination) / (MIC of Penicillin G alone)
-
-
Calculate the FICI for each combination by summing the individual FICs:
-
FICI = FIC of this compound + FIC of Penicillin G
-
-
The lowest FICI value is reported as the result of the interaction.
-
Visualizations
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Hypothetical Signaling Pathway for Synergy
Caption: Hypothetical synergistic mechanism of this compound and Penicillin G.
Discussion of Hypothetical Mechanism
The proposed synergistic interaction between this compound and a beta-lactam antibiotic like Penicillin G is based on a multi-target attack on the bacterial cell. Beta-lactams inhibit the final stages of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis.[13][14] Concurrently, this compound, potentially acting as a DNA replication or repair inhibitor, would disrupt essential intracellular processes.
The synergy could arise from the compromised cell wall integrity caused by Penicillin G, facilitating the entry of this compound into the cytoplasm and increasing its access to its intracellular target. This "one-two punch" approach, where one agent weakens the cell's defenses and the other disables critical internal functions, can lead to a more potent bactericidal effect than either agent alone. This type of synergistic relationship has been observed with other antibiotic combinations that target cell wall synthesis and intracellular processes.[15][16]
Conclusion
The checkerboard assay provides a robust and straightforward method for quantitatively assessing the synergistic potential of this compound with other antibiotics. The hypothetical data and proposed mechanism presented here suggest that combining this compound with a cell wall synthesis inhibitor could be a viable strategy for enhancing antimicrobial efficacy. Further in vitro and in vivo studies are warranted to validate these findings and explore the full potential of this compound in combination therapies against multidrug-resistant bacteria.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Interactions of Vancomycin with Different Antibiotics against Escherichia coli: Trimethoprim and Nitrofurantoin Display Strong Synergies with Vancomycin against Wild-Type E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actinomycetes Associated with Arthropods as a Source of New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fosfomycin plus β-Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinations of β-Lactam or Aminoglycoside Antibiotics with Plectasin Are Synergistic against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Nanaomycin B on Gene Expression: Application Notes and Protocols
Disclaimer: The following application notes and protocols are primarily based on research conducted on Nanaomycin A , a close structural analog of Nanaomycin B. While this compound is expected to exhibit similar bioactivity, researchers should validate and optimize these protocols specifically for this compound.
Introduction
Nanaomycin A is a selective inhibitor of DNA Methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[1][2][3][4][5] In various cancer cell lines, inhibition of DNMT3B by Nanaomycin A leads to a reduction in global DNA methylation and the subsequent reactivation of silenced tumor suppressor genes.[1][3][6] This epigenetic modulation presents a promising avenue for therapeutic intervention in oncology. This document provides detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on gene expression, leveraging the established methodologies for Nanaomycin A.
Core Concepts: The Signaling Pathway of Nanaomycin A
Nanaomycin A exerts its effects on gene expression primarily through the inhibition of DNMT3B. This leads to the demethylation of CpG islands in the promoter regions of hypermethylated genes, including tumor suppressor genes. The removal of these methyl groups allows for the binding of transcription factors and the initiation of gene transcription, ultimately leading to the re-expression of previously silenced genes.
Data Presentation: Quantitative Effects of Nanaomycin A
The following tables summarize the quantitative data reported for Nanaomycin A, which can serve as a benchmark for studies on this compound.
Table 1: Inhibitory Concentration (IC50) of Nanaomycin A against DNMTs
| Enzyme | IC50 (nM) | Reference |
| DNMT3B | 500 | [2][4] |
| DNMT1 | >10,000 | [7] |
Table 2: Anti-proliferative Activity (IC50) of Nanaomycin A in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 400 | [2][7] |
| A549 | Lung Carcinoma | 4100 | [2][7] |
| HL-60 | Promyelocytic Leukemia | 800 | [2][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on gene expression.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the cytotoxic and anti-proliferative effects of this compound.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Trypan Blue Exclusion Assay: Detach cells with trypsin, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
MTT or WST-1 Assay: Add the reagent to each well, incubate for 1-4 hours, and measure the absorbance at the appropriate wavelength to determine metabolic activity, which correlates with cell number.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the transcript levels of target genes.
Methodology:
-
Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., IC50 value) for a specific duration (e.g., 72 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., RASSF1A) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol detects changes in the protein levels of target genes.
Methodology:
-
Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., RASSF1A) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.
Protocol 4: Bisulfite Sequencing for DNA Methylation Analysis
This protocol determines the methylation status of specific CpG sites in the promoter region of a target gene.
Workflow:
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of the target gene using primers specific for the bisulfite-converted DNA.
-
Sequencing:
-
Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of each CpG site.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the PCR amplicons to obtain quantitative methylation information for each CpG site.
-
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site in the treated versus control samples.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on gene expression. By leveraging the established knowledge of its analog, Nanaomycin A, researchers can efficiently design and execute experiments to elucidate the epigenetic mechanisms of this compound and evaluate its therapeutic potential. It is imperative to adapt and optimize these protocols for the specific cell systems and research questions being addressed.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. apexbt.com [apexbt.com]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanaomycin B in Anticancer Therapeutics Development
Topic: Use of Nanaomycin B in developing novel anticancer therapeutics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Current research predominantly focuses on Nanaomycin A and Nanaomycin K for anticancer applications. Data and protocols provided herein are based on these analogues and are intended to serve as a foundational guide for investigating the therapeutic potential of this compound.
Introduction
Nanaomycins are a group of quinone antibiotics produced by Streptomyces species. While several analogues exist, Nanaomycin A and Nanaomycin K have emerged as promising candidates in the development of novel anticancer therapeutics. Nanaomycin A is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells, leading to the reactivation of silenced tumor suppressor genes.[1][2][3] Nanaomycin K has demonstrated potent antitumor effects by inhibiting the MAPK signaling pathway, which is crucial for cancer cell growth, migration, and survival.[4] This document provides a summary of the key findings and detailed experimental protocols for Nanaomycin A and K, which can be adapted for the investigation of this compound.
Data Presentation
Table 1: In Vitro Anticancer Activity of Nanaomycin Analogues
| Nanaomycin Analogue | Cancer Type | Cell Line | Key Target/Pathway | Measured Effect | IC50/Effective Concentration | Reference |
| Nanaomycin A | Colon Carcinoma | HCT116 | DNMT3B | Inhibition of cell viability | 400 nM | [3] |
| Lung Carcinoma | A549 | DNMT3B | Inhibition of cell viability | 4100 nM | [3] | |
| Promyelocytic Leukemia | HL60 | DNMT3B | Inhibition of cell viability | 800 nM | [3] | |
| Neuroblastoma | - | DNMT3B | Decreased genomic DNA methylation and induced apoptosis | Not specified | [5][6] | |
| Nanaomycin K | Prostate Cancer | LNCaP, PC-3, TRAMP-C2 | MAPK Signaling Pathway | Inhibition of cell proliferation, migration, and induction of apoptosis | 1.5 µg/mL significantly inhibited growth | [4] |
| Bladder Cancer | KK47, T24 | EMT, MAPK Signaling Pathway | Inhibition of cell proliferation and migration, induction of apoptosis | 50 µg/mL significantly inhibited proliferation and migration | [7] | |
| Renal Cell Carcinoma | ACHN, Caki-1, Renca | EMT | Inhibition of cell proliferation and migration | Dose-dependent inhibition | [8] |
Signaling Pathways and Mechanisms of Action
Nanaomycin A: Inhibition of DNMT3B and Reactivation of Tumor Suppressor Genes
Nanaomycin A selectively inhibits DNMT3B, a key enzyme responsible for de novo DNA methylation.[1] In many cancers, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing. By inhibiting DNMT3B, Nanaomycin A can reduce global DNA methylation, leading to the re-expression of these critical genes, such as RASSF1A, thereby inducing antiproliferative effects.[1][2]
Caption: Nanaomycin A inhibits DNMT3B, leading to the re-expression of tumor suppressor genes.
Nanaomycin K: Inhibition of the MAPK Signaling Pathway and EMT
Nanaomycin K exerts its anticancer effects by suppressing the phosphorylation of key proteins in the MAPK signaling pathway, including p38, SAPK/JNK, and Erk1/2.[4] This pathway is often activated in cancer and promotes cell proliferation, survival, and migration. Furthermore, Nanaomycin K has been shown to inhibit epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis, by increasing the expression of E-cadherin and decreasing N-cadherin, Vimentin, and Slug.[4][7][8]
Caption: Nanaomycin K inhibits the MAPK pathway and EMT, reducing cancer cell proliferation and migration.
Experimental Protocols
The following are generalized protocols based on published studies on Nanaomycin A and K. These should be optimized for specific cell lines and experimental conditions when investigating this compound.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell counting kit (e.g., CCK-8) or Trypan Blue
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT3B, anti-phospho-p38, anti-p38, anti-E-cadherin, anti-Slug, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Experimental Workflow for this compound Investigation
The following diagram outlines a logical workflow for the initial investigation of this compound as a potential anticancer therapeutic.
Caption: A proposed experimental workflow for evaluating the anticancer potential of this compound.
Conclusion
The available scientific literature strongly supports the anticancer potential of the nanaomycin family, particularly Nanaomycin A and Nanaomycin K. These compounds have been shown to target key cancer-related pathways, including epigenetic regulation and signal transduction. The application notes and protocols provided here offer a comprehensive starting point for researchers and drug development professionals to begin a thorough investigation into the therapeutic utility of this compound. By adapting these established methodologies, the scientific community can efficiently explore whether this compound holds similar or even superior promise as a novel anticancer agent.
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. apexbt.com [apexbt.com]
- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential therapeutic agent nanaomycin A as a DNMT3B inhibitor in neuroblastoma [jstage.jst.go.jp]
- 6. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]
- 7. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Nanaomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin B, a member of the nanaomycin class of antibiotics, has garnered significant interest in oncological research due to its cytotoxic effects on various cancer cell lines. While structurally similar to Nanaomycin A, a known inhibitor of DNA methyltransferase 3B (DNMT3B), the precise mechanisms of this compound's anti-cancer activity are a subject of ongoing investigation. This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). The provided methodologies and representative data will aid researchers in elucidating the cellular response to this compound treatment.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., HL-60) treated with varying concentrations of this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (1 µM) | 75.8 ± 3.5 | 15.3 ± 2.2 | 7.1 ± 1.3 | 1.8 ± 0.6 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.6 ± 3.1 | 15.4 ± 2.5 | 3.9 ± 1.1 |
| This compound (10 µM) | 15.7 ± 2.8 | 55.2 ± 4.5 | 24.8 ± 3.3 | 4.3 ± 0.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (DMSO) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 | 1.2 ± 0.4 |
| This compound (1 µM) | 68.2 ± 3.1 | 20.5 ± 2.0 | 11.3 ± 1.2 | 5.8 ± 1.1 |
| This compound (5 µM) | 75.1 ± 3.9 | 12.3 ± 1.5 | 8.6 ± 1.0 | 18.7 ± 2.5 |
| This compound (10 µM) | 65.3 ± 4.2 | 8.9 ± 1.1 | 5.8 ± 0.8 | 35.1 ± 3.8 |
Table 3: Reactive Oxygen Species (ROS) Production by DCFDA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production (vs. Control) |
| Control (DMSO) | 150 ± 25 | 1.0 |
| This compound (1 µM) | 320 ± 45 | 2.1 |
| This compound (5 µM) | 780 ± 90 | 5.2 |
| This compound (10 µM) | 1550 ± 210 | 10.3 |
Experimental Protocols
1. Protocol for Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI)
This protocol details the steps for quantifying apoptosis in cells treated with this compound using flow cytometry.
-
Materials:
-
This compound (dissolved in DMSO)
-
Appropriate cancer cell line (e.g., HL-60, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL in complete culture medium.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the supernatant and centrifuge.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (Ex: 488 nm, Em: ~530 nm) and PI (Ex: 488 nm, Em: ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the dot plot of Annexin V-FITC versus PI to distinguish between viable, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.
-
-
2. Protocol for Cell Cycle Analysis using Propidium Iodide (PI)
This protocol describes the methodology for analyzing the cell cycle distribution of this compound-treated cells.
-
Materials:
-
This compound (dissolved in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis protocol (Step 1.1).
-
-
Cell Harvesting:
-
Harvest cells as described in the apoptosis protocol (Step 1.2).
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 20,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Analyze the histogram of PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak representing apoptotic cells.
-
-
3. Protocol for Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol outlines the measurement of intracellular ROS levels in response to this compound treatment.
-
Materials:
-
This compound (dissolved in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Serum-free medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis protocol (Step 1.1).
-
-
Cell Harvesting:
-
Harvest cells as described in the apoptosis protocol (Step 1.2).
-
-
DCFDA Staining:
-
Wash the cells once with serum-free medium.
-
Resuspend the cells in serum-free medium containing 5-10 µM DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Wash and Resuspend:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use the FITC channel (Ex: 488 nm, Em: ~530 nm) to detect the fluorescence of dichlorofluorescein (DCF).
-
Collect data for at least 10,000 events per sample.
-
Analyze the histogram of DCF fluorescence to determine the mean fluorescence intensity (MFI), which is proportional to the level of intracellular ROS.
-
-
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Logical relationship of multi-parameter analysis.
Troubleshooting & Optimization
Improving Nanaomycin B solubility for in vitro experiments
Welcome to the technical support center for Nanaomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic that exhibits anti-Gram-positive bacteria, mycobacteria, mycoplasma, and fungi activity.[1] While detailed studies on this compound's specific mechanism are ongoing, it is structurally similar to Nanaomycin A, which is a known selective inhibitor of DNA methyltransferase 3B (DNMT3B).[2][3] Inhibition of DNMT3B can lead to the demethylation and re-expression of silenced tumor suppressor genes.[2][4] This suggests that this compound likely shares a similar mechanism of action, making it a compound of interest in cancer research.
Q2: What are the physicochemical properties of this compound?
Here is a summary of the known physicochemical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₇ | [1] |
| Molecular Weight | 320.29 g/mol | [1] |
| CAS Number | 52934-85-7 | [1] |
Q3: In which solvents is this compound soluble?
| Solvent | Solubility of Nanaomycin A | General Recommendation for this compound |
| DMSO | ≥15.1 mg/mL | Recommended primary solvent for stock solutions. |
| Ethanol | ≥31.07 mg/mL (with sonication) | A potential alternative solvent. |
| Water | Insoluble | Not recommended for initial dissolution. |
Data for Nanaomycin A from ApexBio.[5]
Troubleshooting Guide: Solubility and Handling
Issue 1: this compound powder will not dissolve.
-
Cause: this compound has low aqueous solubility. Using an inappropriate solvent is the most common reason for dissolution failure.
-
Solution:
Issue 2: Precipitation occurs when adding the this compound stock solution to the cell culture medium.
-
Cause: This is a common issue when adding a compound dissolved in an organic solvent to an aqueous-based cell culture medium. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
-
Solutions:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally at or below 0.1%. Higher concentrations can be toxic to cells and increase the risk of precipitation.
-
Step-wise dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilutions in the culture medium.
-
Increase mixing efficiency: When adding the stock solution, gently vortex or pipette the medium to ensure rapid and thorough mixing. This helps to disperse the compound quickly before it has a chance to precipitate.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in culture media for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
-
Issue 3: Variability in experimental results.
-
Cause: Inconsistent solubility or precipitation of this compound can lead to variations in the effective concentration of the compound in your experiments.
-
Solutions:
-
Visually inspect for precipitation: Before adding the treated medium to your cells, hold the flask or plate up to a light source to check for any visible precipitate.
-
Consistent stock solution preparation: Ensure your stock solution is fully dissolved before each use. If stored at low temperatures, allow it to fully thaw and vortex gently before making dilutions.
-
Use a consistent final DMSO concentration: Keep the final DMSO concentration the same across all experimental and control groups to minimize solvent-induced effects.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, warm the tube at 37°C for 10 minutes and vortex again until the powder is completely dissolved.[5]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term storage.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature and vortex gently to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM working solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is minimal.
-
Mixing: Mix thoroughly by gentle pipetting or swirling before adding to the cells.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Visualizations
References
Optimizing Nanaomycin B Concentration for Cell Culture Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Nanaomycin B in cell culture experiments. All quantitative data is summarized in structured tables, and detailed protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] By inhibiting DNMT3B, this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes that were silenced by hypermethylation. This reactivation of tumor suppressor gene expression, such as RASSF1A, can induce apoptosis and reduce cell proliferation in cancer cells.[3][4]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being studied. Based on published IC50 values for the closely related Nanaomycin A, a starting point for dose-response experiments could range from 10 nM to 10 µM.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., >10 mM) in sterile DMSO.[7][8] For obtaining a higher concentration, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[7][8] The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for several months.[7][8] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration can vary depending on the cell type and the specific assay. Many studies have shown effects after 72 hours of incubation.[5] However, shorter or longer incubation times may be necessary. A time-course experiment is recommended to determine the optimal treatment duration for your experimental setup.
Data Presentation: Nanaomycin A IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nanaomycin A in various cancer cell lines, which can serve as a reference for designing experiments with the structurally similar this compound.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| HCT116 | Colon Carcinoma | 400 | 72 |
| A549 | Lung Carcinoma | 4100 | 72 |
| HL60 | Promyelocytic Leukemia | 800 | 72 |
Data sourced from Kuck D, et al. Mol Cancer Ther. 2010.[3][4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/7-AAD) Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot for DNMT3B and RASSF1A
This protocol details the detection of DNMT3B and RASSF1A protein levels following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-DNMT3B antibody (e.g., Cell Signaling Technology #67259, 1:1000 dilution)
-
Anti-RASSF1A antibody (e.g., Thermo Fisher Scientific #14-6888-82, 1-10 µg/mL)
-
Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Expected band sizes: DNMT3B (~96 kDa), RASSF1A (~45 kDa).[9][10]
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. RASSF1A Elicits Apoptosis through an MST2 Pathway Directing Proapoptotic Transcription by the p73 Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RASSF1A Tumour Suppressor: Target the Network for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. RASSF1A Monoclonal Antibody (eB114-10H1) (14-6888-82) [thermofisher.com]
- 10. DNMT3B (D7O7O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Nanaomycin B Instability in Aqueous Solutions
Welcome to the technical support center for Nanaomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a member of the nanaomycin class of antibiotics, which are characterized by a naphthoquinone core structure. Specifically, this compound is a benzoisochromanequinone.[1][2] The quinone moiety is a key functional group that is susceptible to chemical reactions, potentially leading to instability in aqueous environments.
Q2: Why is my this compound solution changing color or showing reduced activity over time?
A2: The color change and loss of biological activity in your this compound solution are likely due to its degradation. The naphthoquinone core of this compound is susceptible to oxidation and other degradation pathways, especially in aqueous solutions exposed to light, oxygen, and certain pH conditions. Similar quinone-containing antibiotics have been shown to degrade in aqueous environments.
Q3: What are the primary factors that can cause this compound to degrade in an aqueous solution?
A3: Several factors can contribute to the degradation of this compound in aqueous solutions:
-
pH: The stability of quinone structures can be highly pH-dependent. Both acidic and alkaline conditions can catalyze degradation.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the naphthoquinone ring.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Presence of reactive oxygen species (ROS): Quinone structures can participate in redox cycling, generating ROS that can, in turn, degrade the molecule.
Q4: How should I prepare and store stock solutions of this compound?
A4: To maximize the stability of your this compound stock solutions, we recommend the following:
-
Solvent: Prepare initial stock solutions in a non-aqueous, polar organic solvent such as DMSO or ethanol.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q5: What are some strategies to improve the stability of this compound in my aqueous experimental buffers?
A5: To improve stability in aqueous buffers for your experiments, consider the following:
-
Fresh Preparation: Prepare aqueous working solutions fresh from your frozen stock immediately before each experiment.
-
pH Control: Use a buffered solution at a pH that minimizes degradation (requires empirical determination, see Troubleshooting Guide).
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or N-acetylcysteine, may help to quench reactive oxygen species and slow oxidative degradation.
-
Excipients: For formulation development, consider using stabilizing excipients like cyclodextrins, which can encapsulate and protect hydrophobic drugs from the aqueous environment.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with different batches of this compound solution. | Degradation of this compound in the prepared aqueous solution. | Prepare fresh aqueous solutions for each experiment from a frozen, non-aqueous stock. Perform a stability test on your working solution over the time course of your experiment. |
| Precipitation of this compound upon dilution into aqueous buffer. | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it is compatible with your experimental system. Consider using solubility enhancers like cyclodextrins. |
| Rapid loss of biological activity in cell culture medium. | Degradation in the complex aqueous environment of the medium, potentially accelerated by components in the medium or cellular metabolism. | Minimize the incubation time of this compound with the cells. Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. |
| Color of the aqueous this compound solution fades or changes over a short period. | Chemical degradation of the naphthoquinone chromophore. | Protect the solution from light. Prepare the solution in a deoxygenated buffer. Investigate the effect of pH on the color change to identify a more stable pH range. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffers using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in different aqueous buffers using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator/water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation:
-
For each pH condition to be tested, dilute the this compound stock solution to a final concentration of 100 µM in the respective aqueous buffer.
-
Ensure the final concentration of DMSO is low (e.g., <1%) and consistent across all samples.
-
-
Incubation:
-
Divide each working solution into two sets of aliquots.
-
Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C).
-
Protect all samples from light.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately quench any further degradation by freezing the sample at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples just before injection.
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile
-
Gradient: Start with a low percentage of B, and increase to elute this compound and its potential degradation products.
-
-
Monitor the elution profile at a wavelength appropriate for this compound (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Expected Outcome: This experiment will provide quantitative data on the stability of this compound under different pH and temperature conditions, allowing for the selection of optimal buffer systems and handling procedures.
Data Presentation: Example Stability Data for this compound
The following data is illustrative and should be determined experimentally for your specific conditions.
Table 1: Percentage of this compound Remaining in Aqueous Buffers at 25°C
| Time (hours) | pH 4.0 | pH 7.0 | pH 9.0 |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 95% | 85% |
| 4 | 96% | 90% | 72% |
| 8 | 92% | 82% | 55% |
| 24 | 80% | 60% | 25% |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Time (hours) | 4°C | 25°C | 40°C |
| 0 | 100% | 100% | 100% |
| 8 | 98% | 82% | 65% |
| 24 | 95% | 60% | 30% |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothesized signaling pathway for this compound's anti-cancer activity.
Caption: Workflow for assessing the stability of this compound.
References
Methods to reduce off-target effects of Nanaomycin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Nanaomycin B, focusing on methods to reduce its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is structurally similar to Nanaomycin A, which is a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2][3][4] Its on-target effect is believed to involve the inhibition of this enzyme, leading to the reactivation of silenced tumor suppressor genes in cancer cells.[1][3]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. However, like many small molecule inhibitors, it has the potential to interact with unintended protein targets. One study on Nanaomycin K, a related compound, showed no obvious adverse events in mice during in vivo experiments, suggesting a potentially favorable safety profile. Comprehensive off-target profiling is recommended to identify any unintended interactions in your specific experimental system.
Q3: How can I identify potential off-target effects of this compound in my experiments?
Several methods can be employed to identify off-target effects:
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify the active enzymes in a complex biological sample that interact with a small molecule like this compound.[5][6][7][8][9]
-
Kinase Profiling: A broad panel of kinases can be screened to determine if this compound inhibits any unintended kinase activity.[10][11]
-
Proteomic Approaches: Techniques like affinity pull-down assays coupled with mass spectrometry can identify proteins that directly bind to this compound.
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the structure of this compound and known protein binding pockets.[12][13][14]
Troubleshooting Guide: Off-Target Effects
This guide provides a structured approach to identifying, characterizing, and mitigating potential off-target effects of this compound.
Problem 1: Unexpected Phenotype or Toxicity Observed
If you observe a cellular phenotype or in vivo toxicity that cannot be explained by the known on-target activity of this compound, it may be due to off-target effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected effects.
Experimental Protocols:
-
Protocol 1: Cell Viability Assay to Determine IC50
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0 to 250 nM) and incubate for 6, 12, 24, and 48 hours.[15]
-
Assess cell viability using an MTT or similar colorimetric assay.[15][16] Viable cells will reduce the MTT reagent to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength and calculate the IC50 value.
-
-
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
-
Objective: To identify unintended enzyme targets of this compound.
-
Methodology:
-
Treat cells or tissue lysates with this compound at a concentration known to cause the off-target effect.
-
Incubate the treated proteome with an activity-based probe that targets a broad class of enzymes (e.g., serine hydrolases, kinases).[9] These probes contain a reactive group to bind to the active site and a reporter tag for detection.[7]
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins using in-gel fluorescence scanning. A decrease in labeling for a specific protein in the this compound-treated sample compared to the control indicates a potential off-target interaction.
-
Excise the protein band of interest and identify the protein using mass spectrometry.
-
-
Problem 2: High Background or Non-Specific Effects in Assays
High background can sometimes be attributed to off-target activities or issues with the compound's formulation.
Mitigation Strategies:
-
Chemical Modification: Modifying the structure of this compound could enhance its specificity. While specific modifications for this compound are not yet published, general principles of medicinal chemistry can be applied to reduce off-target binding. This is a complex process that typically requires collaboration with medicinal chemists.
-
Advanced Formulation Strategies: Encapsulating this compound in a delivery vehicle can alter its biodistribution and reduce off-target interactions.
Experimental Protocols:
-
Protocol 3: Liposomal Encapsulation of this compound
-
Objective: To formulate this compound within liposomes to improve its delivery and potentially reduce off-target effects.
-
Methodology (Thin-Film Hydration Method): [22]
-
Dissolve lipids (e.g., DSPC and cholesterol) and this compound in an organic solvent like chloroform in a round-bottom flask.[22]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[22]
-
Hydrate the film with an aqueous buffer and agitate to form multilamellar vesicles.[22]
-
To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size.[22]
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
-
-
-
Protocol 4: In Vivo Toxicity Study in Mice
-
Objective: To assess the systemic toxicity of this compound formulations.
-
-
Use a suitable mouse model (e.g., BALB/c).
-
Administer this compound (or its formulation) via an appropriate route (e.g., intravenous, intraperitoneal) at different doses.[24] A control group should receive the vehicle alone.
-
Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in body weight, behavior, and overall health.[23]
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a necropsy and collect major organs for histopathological examination.[25]
-
-
Problem 3: Suboptimal Efficacy at Non-Toxic Doses
If the therapeutic window of this compound is narrow, combining it with other agents could enhance its efficacy at lower, less toxic concentrations.
Strategy: Combination Therapy
-
Rationale: Combining this compound with other chemotherapeutic agents that have different mechanisms of action could lead to synergistic anti-cancer effects, allowing for dose reduction and minimizing off-target toxicity.[26][27][28][29][30][31][32][33]
-
Potential Combination Partners:
Experimental Protocol:
-
Protocol 5: In Vitro Synergy Testing
-
Objective: To determine if combining this compound with another anticancer drug results in synergistic, additive, or antagonistic effects.
-
Methodology:
-
Treat cancer cell lines with this compound alone, the combination drug alone, and the two drugs in combination at various concentrations and ratios.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[34]
-
-
Data Summary Tables
Table 1: IC50 Values of Nanaomycin A in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 400 |
| A549 | Lung Carcinoma | 4100 |
| HL60 | Promyelocytic Leukemia | 800 |
Data extracted from multiple sources.[3][4]
Signaling Pathways
On-Target Pathway of Nanaomycin A (and likely this compound):
Caption: this compound's on-target signaling pathway.
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. plantchemetics.org [plantchemetics.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crossfire-oncology.com [crossfire-oncology.com]
- 12. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toxicology | MuriGenics [murigenics.com]
- 26. Combined using of paclitaxel and salinomycin active targeting nanostructured lipid carriers against non-small cell lung cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Combined using of paclitaxel and salinomycin active targeting nanostructured lipid carriers against non-small cell lung cancer and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sequence-dependent cytotoxicity of combination chemotherapy using paclitaxel, carboplatin and bleomycin in human lung and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Paclitaxel-based combination chemotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. On the synergistic effect of doxorubicin and mitomycin C against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nanaomycin B Treatment
Welcome to the technical support center for Nanaomycin B, a potent broad-spectrum antibiotic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and other experimental parameters. Given that this compound is a close structural analog of Nanaomycin A, much of the experimental understanding and protocols are derived from studies on Nanaomycin A. This guide leverages that knowledge to provide robust troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, similar to its analog Nanaomycin A, is understood to act as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2][3] By inhibiting DNMT3B, this compound can lead to the demethylation of DNA, which in turn can reactivate the transcription of silenced tumor suppressor genes.[2][3][4] This epigenetic modification is a key factor in its anti-proliferative effects against various cancer cell lines.
Q2: What is a typical starting incubation time for this compound treatment?
Based on extensive studies with the closely related Nanaomycin A, a standard incubation time of 72 hours is recommended for initial experiments assessing effects on cell viability, gene expression, and global DNA methylation.[1][3] This duration has been shown to be effective for observing significant anti-proliferative effects and changes in epigenetic markers in various cancer cell lines.[3]
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for Nanaomycin A, which can be used as a guide for this compound, is from 10 nM to 10 µM.[1][3]
Q4: Can I use a shorter incubation time than 72 hours?
Shorter incubation times can be used to study more immediate cellular effects. For instance, time-course analyses can be performed at 24, 48, and 72 hours to understand the dynamics of the cellular response to this compound. However, for endpoints such as significant changes in cell viability or reactivation of silenced genes, a 72-hour incubation is often necessary.[3]
Q5: What solvents should be used to dissolve and dilute this compound?
This compound, like Nanaomycin A, is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions for cell culture experiments should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No significant effect on cell viability is observed after 72 hours.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response curve with a wider range of this compound concentrations (e.g., 10 nM to 50 µM) to determine the IC50 for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a positive control (a cell line known to be sensitive to Nanaomycin A or B) to validate your experimental setup. |
| Incorrect Incubation Time | While 72 hours is a standard starting point, some cell lines may require a longer incubation period. Extend the incubation time to 96 or 120 hours and monitor cell viability. |
| Drug Inactivity | Ensure the this compound compound has been stored correctly (typically at -20°C, protected from light) and that the stock solution is not expired. |
Problem 2: High variability between replicate wells in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension is achieved before seeding and that cells are evenly distributed across the plate. |
| Edge Effects | To minimize evaporation and temperature fluctuations that can cause edge effects, do not use the outer wells of the culture plate for experimental samples. Fill them with sterile PBS or media instead. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of this compound and other reagents. |
| Contamination | Regularly check for microbial contamination in your cell cultures, as this can significantly impact experimental results. |
Problem 3: Difficulty in observing changes in gene expression.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Changes in gene expression may take time to become apparent. A 72-hour incubation is a good starting point, but a time-course experiment (e.g., 24, 48, 72 hours) may be necessary to capture the optimal window for the gene of interest. |
| Sub-optimal Drug Concentration | Use a concentration of this compound that is known to be effective for inducing phenotypic changes in your cell line (e.g., around the IC50 value). |
| RNA Degradation | Use proper RNA extraction techniques and ensure the integrity of your RNA samples before proceeding with downstream applications like qRT-PCR or RNA-seq. |
Quantitative Data Summary
The following tables summarize key quantitative data for Nanaomycin A, which can serve as a valuable reference for designing experiments with this compound.
Table 1: IC50 Values of Nanaomycin A in Various Cancer Cell Lines after 72-hour Incubation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 400 | [3] |
| A549 | Lung Carcinoma | 4100 | [3] |
| HL-60 | Promyelocytic Leukemia | 800 | [3] |
Table 2: Biochemical Assay IC50 of Nanaomycin A
| Enzyme | IC50 (nM) | Reference |
| DNMT3B | 500 | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A suggested starting range is from 20 nM to 20 µM (final concentration). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Changes in Gene Expression via qRT-PCR
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a predetermined effective concentration (e.g., the IC50 value) and a vehicle control for 72 hours .
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Proposed mechanism of this compound via DNMT3B inhibition.
Caption: Workflow for optimizing this compound incubation.
Caption: Decision tree for troubleshooting experiments.
References
Preventing degradation of Nanaomycin B during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nanaomycin B during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a benzoisochromanequinone antibiotic.[1] Like many complex organic molecules, its chemical structure can be susceptible to degradation under various environmental conditions. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause this compound degradation?
Based on its quinone structure and general knowledge of antibiotic stability, the primary factors that can cause this compound degradation are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to faster degradation.[2][3]
-
Light: Exposure to light, particularly UV light, can induce photodegradation in quinone-containing compounds.[4]
-
pH: The stability of this compound in solution is likely pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
-
Oxidation: The quinone moiety in this compound can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.[5]
-
Repeated Freeze-Thaw Cycles: For solutions stored frozen, repeated cycles of freezing and thawing can lead to the degradation of the compound.[4]
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Light Conditions | Additional Notes |
| Solid (Powder) | -20°C or -80°C | Protect from light (store in an amber vial or a dark container) | Store in a tightly sealed container to prevent moisture absorption. |
| Stock Solution | -80°C | Protect from light (use amber vials or wrap in aluminum foil) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Data inferred from general antibiotic and quinone compound storage recommendations.
Troubleshooting Guides
This section addresses specific issues that users might encounter related to this compound degradation.
Problem 1: Loss of biological activity in my experiments.
-
Possible Cause 1: Improper storage of this compound stock solution.
-
Possible Cause 2: Degradation in experimental media.
-
Troubleshooting:
-
Consider the pH of your experimental buffer or media. If possible, perform a pilot study to assess the stability of this compound at the experimental pH over the duration of your assay.
-
Prepare fresh dilutions of this compound in your experimental media immediately before each experiment.
-
-
Problem 2: Appearance of unexpected peaks in my HPLC analysis.
-
Possible Cause 1: Degradation of the solid compound.
-
Troubleshooting:
-
Review the storage conditions of the solid this compound. Ensure it has been stored at the recommended temperature and protected from light and moisture.
-
If degradation is suspected, it is advisable to use a fresh vial of the compound.
-
-
-
Possible Cause 2: Degradation in the HPLC mobile phase or sample solvent.
-
Troubleshooting:
-
Assess the pH of your mobile phase and sample solvent. Extreme pH values can cause on-column or in-vial degradation.
-
Analyze a freshly prepared sample immediately to minimize the time the compound spends in the solvent.
-
If using a new batch of solvent, ensure its quality and purity.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and pathways.[3]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.
-
Thermal Degradation: Heat the solid compound or the stock solution at an elevated temperature (e.g., 80°C).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve good separation between this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. goldbio.com [goldbio.com]
- 5. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nanaomycin B Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from Nanaomycin B in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is an antibiotic belonging to the benzoisochromanequinone class of compounds.[1] These compounds are derivatives of naphthoquinones, which are known to be colored and can exhibit intrinsic fluorescence.[2] This inherent fluorescence, often referred to as autofluorescence, can lead to false-positive or skewed results in fluorescence-based assays by artificially inflating the measured signal.
Q2: What are the common types of interference caused by compounds like this compound?
The two primary modes of interference are:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for your assay's fluorophore. This adds to the signal and can be misinterpreted as a biological effect.
-
Fluorescence Quenching: The compound absorbs the light emitted by your fluorophore, leading to a decrease in the detected signal. This can mask a true positive result or lead to a false-negative.
Q3: How can I determine if this compound is interfering with my assay?
A simple control experiment can help identify interference. Run a set of wells containing only this compound in your assay buffer (without the fluorescent reporter or cells). If you detect a signal at the emission wavelength of your assay, the compound is autofluorescent.
Troubleshooting Guide
Issue 1: Unexpectedly high fluorescence signal in wells containing this compound.
This is a classic sign of autofluorescence. Here are several strategies to mitigate this issue, starting with the simplest to implement.
Strategy 1: Pre-read and Background Subtraction
This method involves measuring the intrinsic fluorescence of this compound before the addition of your assay's fluorescent substrate and then subtracting this background from the final reading.
-
Experimental Protocol: Pre-read and Background Subtraction
-
Prepare your assay plate with all components except the fluorescent reporter (e.g., substrate, cells, etc.).
-
Add this compound at the desired concentrations to the appropriate wells.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as your final assay. This is your "pre-read" or "background" measurement.
-
Add the fluorescent reporter to initiate the assay and incubate as required.
-
Read the fluorescence of the plate again. This is your "final read."
-
Calculate the corrected fluorescence by subtracting the pre-read value from the final read value for each well.[3][4]
-
Workflow for Pre-read and Background Subtraction
Caption: Workflow for correcting autofluorescence using pre-read subtraction.
Strategy 2: Shifting to Redder Wavelengths
Many autofluorescent compounds, particularly those with aromatic structures like this compound, tend to fluoresce more strongly in the blue-green region of the spectrum. Shifting your assay to use fluorophores with longer excitation and emission wavelengths (i.e., "red-shifted") can significantly reduce interference.[5]
-
Experimental Protocol: Utilizing Red-Shifted Fluorophores
-
Identify a suitable red-shifted fluorophore with excitation and emission spectra that do not overlap significantly with the expected fluorescence of this compound.
-
Optimize the assay with the new fluorophore, including concentration and incubation times.
-
Validate the assay by running it with and without this compound to confirm the reduction in interference.
-
| Wavelength Range | Typical Fluorophores | Relative Compound Interference |
| UV to Blue (350-450 nm) | DAPI, Hoechst, Coumarins | High |
| Green (480-530 nm) | FITC, GFP, Alexa Fluor 488 | Moderate to High |
| Orange to Red (550-650 nm) | Rhodamine, Cy3, Alexa Fluor 555 | Low to Moderate |
| Far-Red (>650 nm) | Cy5, Alexa Fluor 647 | Low |
Table 1: Relative Interference of Compound Libraries at Different Wavelengths. A significant percentage of compounds in screening libraries show fluorescence in the blue-green spectral region, with this percentage decreasing at longer wavelengths.[5]
Strategy 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays use long-lifetime lanthanide donors, which allows for a time delay between excitation and fluorescence detection. The short-lived fluorescence from interfering compounds like this compound decays during this delay, while the specific FRET signal persists.
-
Experimental Protocol: TR-FRET Assay
-
Design your assay using a lanthanide donor (e.g., Europium or Terbium) and a suitable acceptor fluorophore.
-
Set up the plate reader to include a delay (typically 50-150 µs) between the excitation pulse and the measurement of the fluorescent signal.
-
Measure the emission from both the donor and the acceptor. The ratiometric nature of TR-FRET (acceptor emission / donor emission) further corrects for interference.
-
Logical Flow for Choosing a Mitigation Strategy
Caption: Decision tree for selecting an appropriate strategy to minimize this compound interference.
Issue 2: My positive hits are not replicating in orthogonal assays.
If your hits from a fluorescence-based screen with this compound are not confirmed using a different detection method, it is highly likely that the initial "hits" were due to assay interference.
Strategy: Hit Validation with an Orthogonal Assay
An orthogonal assay measures the same biological endpoint but uses a different technology that is not based on fluorescence. This is a critical step to confirm that the observed activity is genuine and not an artifact of this compound's properties.[6][7][8][9]
-
Experimental Protocol: Orthogonal Assay Validation
-
Select an orthogonal assay with a different readout principle (e.g., absorbance, luminescence, or a biophysical method like Surface Plasmon Resonance).
-
Test the activity of this compound in this new assay format at the same concentrations that showed a "hit" in the primary fluorescence-based screen.
-
Compare the dose-response curves from both assays. A true hit should show comparable activity in both the primary and orthogonal assays.
-
| Primary Assay (Fluorescence-Based) | Potential Orthogonal Assays | Principle of Detection |
| Fluorescence Intensity | Absorbance-based assay (e.g., colorimetric ELISA) | Change in light absorption |
| FRET | Luminescence-based assay (e.g., BRET, luciferase reporter) | Light emission from a chemical reaction |
| Fluorescence Polarization | Surface Plasmon Resonance (SPR) | Change in refractive index upon binding |
| Calcium Flux Assay (Fluorescent Dyes) | Electrophysiology (Patch-clamp) | Direct measurement of ion channel currents |
Table 2: Examples of Orthogonal Assays for Hit Validation. The choice of orthogonal assay depends on the biological target and the mechanism of action being studied.
Signaling Pathway Visualization (Example)
If this compound is being screened for its effect on a signaling pathway that is monitored by a fluorescent reporter, it is crucial to understand the potential points of interference.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence assay of hydroxynaphthaoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve Nanaomycin B penetration of the outer membrane of Gram-negative bacteria
This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to improve the efficacy of Nanaomycin B against Gram-negative bacteria. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: Why does this compound exhibit lower efficacy against Gram-negative bacteria?
Gram-negative bacteria possess a complex cell envelope, which includes a protective outer membrane that serves as a highly selective barrier.[1][2][3] This membrane's external layer is composed of lipopolysaccharide (LPS), which effectively blocks the entry of many antibiotic compounds, including this compound.[1][3] Furthermore, Gram-negative bacteria are equipped with efflux pumps that can actively expel antibiotics that successfully cross the outer membrane, further reducing their intracellular concentration and efficacy.[2][4]
FAQ 2: What are the principal strategies to augment the activity of this compound against Gram-negative pathogens?
Three primary strategies can be employed to enhance this compound's effectiveness:
-
Combination with Outer Membrane Permeabilizers: These agents disrupt the integrity of the bacterial outer membrane, facilitating the entry of this compound to its target site.[1][5]
-
Co-administration with Efflux Pump Inhibitors (EPIs): EPIs block the action of efflux pumps, preventing the expulsion of this compound and leading to its accumulation within the bacterial cell.[6][7]
-
Chemical Modification of this compound: The synthesis of this compound analogs with altered physicochemical properties can improve their ability to penetrate the Gram-negative outer membrane.[8][9]
FAQ 3: How can I experimentally measure the effect of this compound on the outer membrane permeability of Gram-negative bacteria?
A widely accepted method is the 1-N-phenylnaphthylamine (NPN) uptake assay.[10][11][12][13] NPN is a fluorescent probe that is typically excluded by an intact outer membrane. When the membrane's permeability is compromised, NPN enters the phospholipid bilayer, causing a detectable increase in fluorescence. By exposing bacterial cells to this compound and monitoring the fluorescence of NPN, one can quantify the extent of outer membrane disruption.
Troubleshooting Guides
Troubleshooting 1: Limited or no enhancement of this compound activity is observed when combined with an outer membrane permeabilizer.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration of Permeabilizer | Conduct a dose-response analysis to identify the optimal, non-bactericidal concentration of the permeabilizer that maximizes outer membrane permeability without causing significant cell death on its own. |
| Ineffective Permeabilizer for the Target Strain | The effectiveness of permeabilizers can vary between different Gram-negative species.[14] It is advisable to screen a variety of permeabilizers with distinct mechanisms of action, such as polymyxin B nonapeptide (PMBN), EDTA, or natural compounds like thymol.[14][15] |
| Degradation of this compound | Confirm the stability of this compound under your specific experimental conditions. Include appropriate controls to ensure the compound's activity is maintained throughout the experiment. |
| High Efflux Activity | The potentiating effect of the permeabilizer might be counteracted by robust efflux pump activity. Consider a triple combination therapy involving this compound, a permeabilizer, and an efflux pump inhibitor to assess for synergistic effects. |
Troubleshooting 2: Inconsistent data from ethidium bromide (EtBr) accumulation assays using an efflux pump inhibitor.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration of Efflux Pump Inhibitor (EPI) | Determine the optimal EPI concentration that effectively inhibits efflux without impacting bacterial viability. A dose-response curve of the EPI alone can establish this optimal concentration.[16] |
| EPI Specificity | Gram-negative bacteria can express various families of efflux pumps, such as the Resistance-Nodulation-Division (RND) or Major Facilitator Superfamily (MFS) transporters.[17] Test a panel of EPIs with known activities against different pump families, for instance, phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[18][19] |
| Elevated Background Fluorescence | Implement thorough washing steps to eliminate any residual unbound EtBr. It is also crucial to include control wells lacking cells to quantify the background fluorescence from the buffer and the tested compounds. |
| Compromised Cell Viability | High concentrations of either EtBr or the EPI can be toxic to the bacterial cells. It is recommended to confirm cell viability post-assay by plating for colony-forming units (CFUs). |
Experimental Protocols
Protocol 1: NPN Uptake Assay for Assessing Outer Membrane Permeabilization
This protocol, adapted from established methodologies, evaluates the capacity of this compound, alone or in combination with a permeabilizer, to disrupt the outer membrane of Gram-negative bacteria.[10][11][13][20]
Materials:
-
Mid-logarithmic phase culture of the target Gram-negative bacterium
-
5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose
-
1-N-phenylnaphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound stock solution
-
Outer membrane permeabilizer stock solution (e.g., Polymyxin B for positive control)
-
96-well black, clear-bottom microplate
-
Fluorometer (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to achieve an optical density at 600 nm (OD600) of 0.5.
-
Dispense 50 µL of the bacterial suspension into each well of the 96-well plate.
-
Add 50 µL of the test compound solution (this compound, permeabilizer, or a combination) at double the desired final concentration. Include negative controls (buffer only) and positive controls (a known permeabilizer like polymyxin B).
-
Add 2 µL of the NPN stock solution to each well for a final concentration of 10 µM.
-
Immediately begin measuring fluorescence intensity at regular intervals (e.g., every minute for 30 minutes).
Data Analysis:
An increase in fluorescence intensity over time is indicative of NPN uptake and corresponds to the degree of outer membrane permeabilization.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Evaluating Efflux Pump Inhibition
This protocol is designed to measure the intracellular accumulation of EtBr as an indicator of efflux pump inhibition by a test compound.[18][19][21]
Materials:
-
Mid-logarithmic phase culture of the target Gram-negative bacterium
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) stock solution (e.g., PAβN, CCCP)
-
This compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorometer (Excitation: 530 nm, Emission: 600 nm)
Procedure:
-
Grow the bacterial culture to the mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the cells in PBS containing EtBr and the test EPI (or this compound to assess its potential EPI activity) and incubate to facilitate dye uptake.
-
Centrifuge the cells to remove extracellular EtBr and resuspend the pellet in PBS.
-
Transfer the cell suspension to the 96-well plate.
-
Initiate efflux by adding a glucose solution to energize the cells.
-
Monitor the decrease in fluorescence over time. A slower rate of fluorescence decay in the presence of the test compound suggests inhibition of efflux pump activity.
Protocol 3: Checkerboard Assay for Determining Antimicrobial Synergy
The checkerboard assay is a standard method to determine whether the combination of two antimicrobial agents results in a synergistic, additive, indifferent, or antagonistic effect.[22][23][24][25]
Materials:
-
This compound stock solution
-
Stock solution of the second agent (outer membrane permeabilizer or EPI)
-
Standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL)
-
96-well microplate
-
Appropriate culture medium (e.g., Mueller-Hinton Broth)
Procedure:
-
In a 96-well plate, create a two-dimensional serial dilution of this compound along the x-axis and the second agent along the y-axis.
-
Each well should contain a unique concentration combination of the two compounds.
-
Inoculate each well with the standardized bacterial suspension.
-
Include control wells for each agent alone and a growth control (no agents).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound individually and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
Data Analysis:
Calculate the Fractional Inhibitory Concentration (FIC) index to classify the interaction: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of agent X in combination / MIC of agent X alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Quantitative Data Summary
While specific quantitative data for this compound's interactions with the Gram-negative outer membrane are not extensively available in published literature, the table below serves as a template for organizing your experimental findings. Researchers are encouraged to generate such data using the protocols detailed in this guide.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound in Combination with a Permeabilizer against Escherichia coli
| Compound | MIC (µg/mL) |
| This compound | >256 |
| Permeabilizer Y | 128 |
| This compound + Permeabilizer Y (at a sub-inhibitory concentration) | 32 |
Visualizations
Caption: A streamlined workflow for the evaluation of potentiation strategies for this compound.
Caption: A conceptual diagram illustrating strategies to overcome Gram-negative resistance mechanisms.
References
- 1. Natural outer membrane permeabilizers boost antibiotic action against irradiated resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donnan Potential across the Outer Membrane of Gram-Negative Bacteria and Its Effect on the Permeability of Antibiotics [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Impact of an Efflux Pump Inhibitor on the Activity of Free and Liposomal Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved broad-spectrum antibiotics against Gram-negative pathogens via darobactin biosynthetic pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 12. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Natural outer membrane permeabilizers boost antibiotic action against irradiated resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state [frontiersin.org]
- 17. ijmedrev.com [ijmedrev.com]
- 18. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 19. New Multidrug Efflux Inhibitors for Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. biorxiv.org [biorxiv.org]
Technical Support Center: Cell Line Specific Responses to Nanaomycin B Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nanaomycin B and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nanaomycin A?
Nanaomycin A is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[1][2][3][4] By inhibiting DNMT3B, Nanaomycin A leads to a reduction in global DNA methylation, which can result in the reactivation of silenced tumor suppressor genes.[1][4] For instance, it has been shown to reactivate the transcription of the RASSF1A tumor suppressor gene in certain cancer cell lines.[4][5]
Q2: How does the mechanism of Nanaomycin K differ from Nanaomycin A?
While both are derivatives, their reported primary mechanisms in recent cancer research differ. Nanaomycin K has been shown to inhibit epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and migration.[6][7][8] It achieves this by suppressing signaling pathways, notably the JNK and p38 MAPK pathways, particularly in the context of TGF-β-induced EMT.[6][7]
Q3: Are there known reasons for variability in IC50 values between different cell lines?
Yes, the cytotoxic effects of Nanaomycins can be highly cell-line specific. This variability in IC50 values can be attributed to several factors, including:
-
The expression levels of the drug's target (e.g., DNMT3B).
-
The activity of cellular drug efflux pumps.
-
The status of specific signaling pathways in the cells (e.g., reliance on pathways that are inhibited by the drug).
-
The overall metabolic activity and proliferation rate of the cell line.
For example, Nanaomycin A has shown significantly different IC50 values across HCT116 (colon), A549 (lung), and HL60 (bone marrow) human tumor cell lines.[9]
Q4: What are the observed effects of Nanaomycin treatment on apoptosis and the cell cycle?
Nanaomycin treatment can lead to apoptosis and alterations in the cell cycle, although the extent can be cell-line dependent. For instance, Nanaomycin K has been observed to induce apoptosis in bladder cancer and prostate cancer cell lines, often in a dose-dependent manner and enhanced in the presence of TGF-β.[6][7] While Nanaomycin A has shown cytotoxic effects, one study indicated that it did not significantly induce caspases-3 and -7 in HCT116, A549, and HL60 cells at their IC50 concentrations, suggesting that the primary mode of cell death might not always be caspase-dependent apoptosis in all cell types.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Q: I am getting highly variable IC50 values for this compound in my experiments, even within the same cell line. What could be the cause?
A: Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several factors, particularly when using metabolic assays like the MTT assay.[10][11][12]
Possible Causes and Solutions:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results of metabolic assays. Higher cell densities can lead to nutrient depletion and changes in proliferation rates, affecting the final readout and altering the apparent IC50 value.[12]
-
Solution: Optimize and strictly control the cell seeding density for your specific cell line to ensure you are in a linear growth phase throughout the experiment. Perform a cell titration experiment to determine the optimal seeding number.
-
-
Assay Type and Timing: Metabolic assays like MTT measure mitochondrial activity, which may not always directly correlate with cell viability, especially if the compound affects mitochondrial function without immediately causing cell death. The timing of the assay endpoint is also critical.[10][11]
-
Solution: Consider complementing your MTT assay with a method that directly measures cell death or membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay. Also, perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and this compound concentration.
-
-
Reagent and Incubation Issues (MTT Assay): Incomplete solubilization of formazan crystals in an MTT assay can lead to inaccurate absorbance readings. The incubation time with the MTT reagent is also crucial.
-
Solution: Ensure complete solubilization of the formazan product by vigorous mixing or shaking. Visually inspect the wells before reading. Optimize the MTT incubation time for your cell line, as insufficient incubation can lead to a weaker signal.
-
-
Compound Stability and Solvent Effects: The stability of this compound in your culture medium and the final concentration of the solvent (e.g., DMSO) can affect cell viability.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level for your cells.
-
Issue 2: Unexpected or No Cytotoxic Effect Observed
Q: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. Why might this be happening?
A: This could be due to the specific biology of your cell line or experimental conditions.
Possible Causes and Solutions:
-
Cell Line Resistance: Your chosen cell line may have intrinsic resistance mechanisms. For example, it might have low expression of DNMT3B (a target of Nanaomycin A) or have redundant signaling pathways that compensate for the inhibition of the MAPK pathway (a target of Nanaomycin K).
-
Solution: Verify the expression of the target protein (e.g., DNMT3B) in your cell line via Western blot or qPCR. Consider testing a different cell line that is known to be sensitive to this compound as a positive control.
-
-
TGF-β Dependence (for Nanaomycin K): The cytotoxic effects of Nanaomycin K are significantly enhanced in the presence of TGF-β, which induces EMT.[6] If your experimental design does not include TGF-β stimulation, you may observe a reduced effect.
-
Solution: If you are studying EMT, ensure you are appropriately stimulating your cells with TGF-β. Include a control group with TGF-β alone to assess its effect on your cells.
-
-
Incorrect Dosage or Treatment Duration: The effective concentration and required treatment time can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
-
Issue 3: Artifacts in Apoptosis or Cell Cycle Assays
Q: My flow cytometry data for apoptosis (Annexin V/PI) or cell cycle analysis after this compound treatment is unclear or shows unexpected populations.
A: Flow cytometry assays require careful sample preparation and gating strategies.
Possible Causes and Solutions:
-
Cell Clumping: Fixed cells, especially after ethanol fixation for cell cycle analysis, have a tendency to clump, which can lead to doublets being misinterpreted as G2/M phase cells.
-
Solution: Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. During analysis, use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from your analysis.
-
-
Improper Staining or Compensation (Apoptosis Assay): Incorrect concentrations of Annexin V or PI, or inadequate compensation for spectral overlap between fluorochromes, can lead to misinterpretation of apoptotic, necrotic, and live cell populations.
-
Solution: Titrate your Annexin V and PI reagents to determine the optimal staining concentrations for your cell type. Always include single-stained controls to set up proper compensation.
-
-
RNA Contamination (Cell Cycle Analysis): Propidium iodide can also bind to double-stranded RNA, which can interfere with the DNA content signal and broaden the peaks in your cell cycle histogram.
-
Solution: Treat your fixed cells with RNase A before PI staining to ensure that only DNA is being stained.[13]
-
Quantitative Data Summary
The following tables summarize the reported IC50 values for Nanaomycin A in various cancer cell lines.
Table 1: IC50 Values of Nanaomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 400 | [9] |
| A549 | Lung Carcinoma | 4100 | [9] |
| HL60 | Promyelocytic Leukemia | 800 | [9] |
Experimental Protocols
1. Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
2. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][15]
-
Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15] Analyze the samples by flow cytometry as soon as possible.
-
Data Interpretation:
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and apply doublet discrimination.
-
Data Analysis: The DNA content will be proportional to the PI fluorescence. The G0/G1 peak will have 1x DNA content, and the G2/M peak will have 2x DNA content. The S phase will be the region between these two peaks.
Visualizations
Caption: Mechanism of Nanaomycin A via DNMT3B inhibition.
Caption: Nanaomycin K inhibits TGF-β-induced EMT via the MAPK pathway.
Caption: Experimental workflow for the Annexin V / PI Apoptosis Assay.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. kumc.edu [kumc.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Nanaomycin B-Induced Cellular Stress Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nanaomycin B. The information provided is designed to address specific issues that may be encountered during experiments and is based on current knowledge of Nanaomycin analogues and quinone-based antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While direct studies on this compound are limited, its analogue, Nanaomycin A, is a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] This inhibition leads to a reduction in global DNA methylation, which can reactivate silenced tumor suppressor genes.[1][2] As a quinone antibiotic, this compound is also predicted to induce cellular stress through the generation of reactive oxygen species (ROS).[3][4]
Q2: What are the expected cellular stress responses to this compound treatment?
Based on its chemical class and the effects of its analogues, this compound is expected to induce:
-
Oxidative Stress: Quinone structures can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide, causing oxidative stress.[3]
-
DNA Damage: Increased ROS can lead to oxidative DNA damage.[4] Additionally, inhibition of DNMT3B by analogues like Nanaomycin A can alter chromatin structure and gene expression, indirectly affecting DNA integrity.
-
Apoptosis: The accumulation of cellular stress and the reactivation of tumor suppressor genes are known to trigger programmed cell death, or apoptosis.[5][6]
-
Cell Cycle Arrest: Treatment with related compounds has been shown to cause cell cycle arrest, often at the G2/M phase, preventing cell proliferation.[6][7][8]
-
Mitochondrial Dysfunction: Nanaomycin E, another analogue, has been shown to affect mitochondrial function.[9] Oxidative stress is also closely linked to mitochondrial damage.
Q3: Are there any known off-target effects of Nanaomycins?
While specific off-target effects of this compound are not well-documented, quinone-containing compounds can interact with various cellular components. For instance, they can form adducts with proteins, particularly those with reactive cysteine residues.[3] Researchers should be aware of the potential for broader cellular effects beyond the primary target.
Q4: How does this compound differ from Nanaomycin A?
Nanaomycin A and B are structurally similar, but differ in their side chains, which may affect their biological activity and cellular uptake. While Nanaomycin A is a known selective inhibitor of DNMT3B, the specific targets and potency of this compound may vary. Researchers should not assume identical activity between these analogues.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in control cell lines.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line. Run a solvent-only control. |
| Light Sensitivity | Quinone compounds can be light-sensitive. Protect this compound solutions from light during preparation and storage, and minimize light exposure during experiments. |
| Incorrect Concentration | Verify the stock solution concentration and perform a dose-response curve to determine the optimal working concentration for your cell line. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to quinone-induced oxidative stress. Consider using a cell line with a well-characterized response to oxidative stress as a positive control. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media conditions, as these can influence cellular stress responses. |
| Assay Timing | Cellular stress responses can be transient. Perform time-course experiments to identify the optimal time point for measuring your endpoint of interest (e.g., ROS production, apoptosis). |
Issue 3: Unexpected changes in cellular morphology.
| Possible Cause | Troubleshooting Steps |
| Induction of Autophagy | Some cellular stressors can induce autophagy.[10][11][12][13] Assess autophagic markers such as LC3-II conversion or p62 degradation by Western blot. |
| Senescence | Sub-lethal levels of DNA damage can induce cellular senescence. Use a senescence-associated β-galactosidase staining assay to check for senescent cells. |
| Cytoskeletal Disruption | High levels of ROS can damage cellular structures, including the cytoskeleton. Consider immunofluorescence staining for key cytoskeletal proteins like actin and tubulin. |
Quantitative Data
Note: The following data is for Nanaomycin A and should be used as a reference point for designing experiments with this compound, as direct quantitative data for this compound is limited.
Table 1: IC50 Values of Nanaomycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 400 |
| A549 | Lung Cancer | 4100 |
| HL60 | Leukemia | 800 |
| (Data sourced from Kuck et al., 2010)[2] |
Table 2: Effect of Nanaomycin A on DNMT Activity
| Enzyme | IC50 (nM) |
| DNMT1 | > 10,000 |
| DNMT3B | 500 |
| (Data sourced from Kuck et al., 2010)[2] |
Experimental Protocols
Protocol 1: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol red
-
This compound
-
Positive control (e.g., 100 µM H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentrations of this compound, a vehicle control, and a positive control (H₂O₂).
-
Incubate for the desired time period (e.g., 1, 3, 6, 24 hours).
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
This compound
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: Inferred signaling pathways of this compound-induced cellular stress.
Caption: General experimental workflow for assessing this compound-induced cellular stress.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]
- 6. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salinomycin induces cell cycle arrest and apoptosis and modulates hepatic cytochrome P450 mRNA expression in HepG2/C3a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 9. Nanaomycin E inhibits NLRP3 inflammasome activation by preventing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Autophagy Inhibitors on Radiosensitivity in DNA Repair-Proficient and -Deficient Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy induction sensitizes cancer cells to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy inhibition enhances RAD001-induced cytotoxicity in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of autophagy induction and role of autophagy in antagonizing mitomycin C-induced cell apoptosis in silibinin treated human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Nanaomycin B and Nanaomycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Nanaomycin B and Nanaomycin A, two closely related antibiotics produced by Streptomyces rosa var. notoensis. This document summarizes key quantitative data, outlines experimental methodologies for cited studies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in microbiology, oncology, and drug discovery.
Overview of Nanaomycin A and B
Nanaomycin A and B are quinone-related compounds that have garnered scientific interest due to their distinct biological activities. While both exhibit antimicrobial properties, Nanaomycin A has been more extensively studied, revealing potent and selective inhibitory effects on DNA methyltransferase 3B (DNMT3B), a key enzyme in epigenetic regulation and a promising target in cancer therapy.[1][2][3][4][5] This guide aims to collate the available data to facilitate a clearer understanding of their respective potencies and potential therapeutic applications.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and enzyme-inhibitory activities of Nanaomycin A and this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Microorganism | Nanaomycin A (µg/mL) | This compound (µg/mL) |
| Staphylococcus aureus FDA 209P | 1.56 | 12.5 |
| Bacillus subtilis PCI 219 | 3.12 | 25 |
| Mycobacterium smegmatis ATCC 607 | 1.56 | 12.5 |
| Candida albicans YU 1200 | 6.25 | 50 |
| Saccharomyces sake K. anjo | 6.25 | 50 |
| Aspergillus niger | >100 | >100 |
| Penicillium chrysogenum | >100 | >100 |
| Mycoplasma gallisepticum KP-13 | 0.05 | 0.2 |
Data sourced from Ōmura et al. (1975).[1]
Table 2: Cytotoxicity (IC50)
| Cell Line | Cancer Type | Nanaomycin A (nM) | This compound |
| HCT116 | Colon Carcinoma | 400 | Data not available |
| A549 | Lung Carcinoma | 4100 | Data not available |
| HL60 | Promyelocytic Leukemia | 800 | Data not available |
Data for Nanaomycin A sourced from Kuck et al. (2010) and product datasheets.[3][6]
Table 3: Enzyme Inhibition (IC50)
| Enzyme | Target Class | Nanaomycin A (nM) | This compound |
| DNA Methyltransferase 3B (DNMT3B) | Epigenetic Regulator | 500 | Data not available |
Data for Nanaomycin A sourced from Kuck et al. (2010) and product datasheets.[3][4]
Table 4: Acute Toxicity (LD50)
| Compound | Route of Administration | LD50 in Mice (mg/kg) |
| Nanaomycin A | Intraperitoneal (i.p.) | 28.2 |
| This compound | Intraperitoneal (i.p.) | 169 |
Data sourced from Ōmura et al. (1975).[1]
Mechanism of Action and Signaling Pathways
Nanaomycin A: Inhibition of DNA Methyltransferase 3B (DNMT3B)
Nanaomycin A is a selective inhibitor of DNMT3B, an enzyme that plays a crucial role in establishing de novo DNA methylation patterns.[1][3] Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. By inhibiting DNMT3B, Nanaomycin A can induce genomic demethylation, leading to the reactivation of these silenced genes and subsequent anti-proliferative effects in cancer cells.[1][3][5]
Caption: Nanaomycin A inhibits DNMT3B, preventing DNA methylation and reactivating tumor suppressor genes.
Antimicrobial Mechanism
The primary antimicrobial mechanism of nanaomycins is believed to involve the inhibition of microbial cell wall synthesis.[1] This selective targeting of a structure absent in mammalian cells contributes to their therapeutic potential as antibiotics.
Caption: Nanaomycins inhibit bacterial cell wall synthesis, leading to cell lysis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Nanaomycin A and B against various microorganisms were determined using a standard agar dilution method.
Methodology:
-
Preparation of Media: A series of agar plates were prepared, each containing a different concentration of the test compound (Nanaomycin A or B).
-
Inoculation: The agar surfaces were inoculated with a standardized suspension of the test microorganisms.
-
Incubation: The plates were incubated under conditions appropriate for the growth of each microorganism.
-
Observation: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth on the agar surface.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of Nanaomycin A against various cancer cell lines was determined using a cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells (HCT116, A549, HL60) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Nanaomycin A for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values were measured, and the IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to untreated control cells.[7]
DNMT3B Inhibition Assay
The inhibitory activity of Nanaomycin A against DNMT3B was determined using a biochemical assay that measures the transfer of a methyl group to a DNA substrate.
Methodology:
-
Reaction Setup: The assay was performed in a reaction mixture containing recombinant human DNMT3B enzyme, a DNA substrate (e.g., a synthetic oligonucleotide), and the methyl donor S-adenosyl-L-[methyl-³H]methionine.
-
Inhibitor Addition: Various concentrations of Nanaomycin A were added to the reaction mixture.
-
Incubation: The reaction was incubated to allow for the methylation of the DNA substrate by DNMT3B.
-
Quantification of Methylation: The amount of radioactivity incorporated into the DNA, which corresponds to the enzyme activity, was measured using a scintillation counter.
-
Data Analysis: The IC50 value was calculated as the concentration of Nanaomycin A that resulted in a 50% inhibition of DNMT3B activity.
Summary and Conclusion
The available data clearly indicate that while both Nanaomycin A and B possess antimicrobial properties, Nanaomycin A exhibits significantly greater potency against the tested strains of bacteria, fungi, and mycoplasma. Furthermore, Nanaomycin A has a distinct and potent activity as a selective inhibitor of DNMT3B, a mechanism that is highly relevant to cancer therapeutics. In contrast, this compound is considerably less toxic in mice, as indicated by its higher LD50 value.
The lack of quantitative data on the cytotoxicity and enzyme-inhibitory activities of this compound limits a direct comparison in these areas. Further research is warranted to fully elucidate the biological profile of this compound and to explore the potential of both compounds in various therapeutic contexts. This guide provides a foundation for such investigations by consolidating the current state of knowledge on these two intriguing natural products.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Nanaomycin B and Other Quinone Antibiotics: A Guide for Researchers
This guide provides a detailed comparison of Nanaomycin B with other notable quinone antibiotics, focusing on their mechanisms of action, performance data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Quinone Antibiotics
Quinone antibiotics are a large class of compounds characterized by a quinone ring structure. They are known for their broad-spectrum antimicrobial and anticancer activities.[1] This class includes subgroups like benzoquinones, naphthoquinones (to which Nanaomycins belong), and anthracyclines. Their mechanism of action often involves the inhibition of essential cellular processes such as DNA and RNA synthesis, or the generation of reactive oxygen species (ROS).[1] this compound, a naphthoquinone antibiotic, demonstrates activity against Gram-positive bacteria, mycobacteria, and fungi.[2]
Mechanism of Action
The biological activity of quinone antibiotics is diverse. Many, like the fluoroquinolones, inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[1] Others, particularly those with anticancer properties, can intercalate with DNA or inhibit eukaryotic topoisomerases.
Nanaomycin's Mode of Action
Nanaomycin A, a closely related analogue of this compound, has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often implicated in the silencing of tumor suppressor genes in cancer cells.[3][4] This selective inhibition leads to genomic demethylation and the reactivation of these silenced genes.[4][5] The IC50 value of Nanaomycin A against DNMT3B is approximately 500 nM.[3][6] While the primary antibacterial action involves inhibiting the respiratory chain, its anticancer potential is linked to this epigenetic modification.[7]
Figure 1. Simplified signaling pathway of Nanaomycin A in cancer cells.
Comparative Performance Analysis
The efficacy of antibiotics is often quantified by their Minimum Inhibitory Concentration (MIC) against various microorganisms and their half-maximal inhibitory concentration (IC50) against cell lines. A lower MIC or IC50 value indicates greater potency.[8]
Anticancer Activity (IC50)
Nanaomycin A has demonstrated significant cytotoxic effects on various human cancer cell lines.[5] The table below compares its activity with other quinone antibiotics used in chemotherapy.
| Compound | Cell Line | IC50 | Reference |
| Nanaomycin A | HCT116 (Colon) | 400 nM | [7] |
| A549 (Lung) | 4100 nM | [7] | |
| HL60 (Leukemia) | 800 nM | [7] | |
| Ciprofloxacin | MBT-2 (Bladder) | >50 µg/mL | [9] |
| T24 (Bladder) | >50 µg/mL | [9] | |
| Moxifloxacin | Various | Generally less potent than dedicated anticancer agents | [10] |
| Doxorubicin | Various | Potent, often in the nanomolar range | [11] |
Experimental Methodologies
Standardized protocols are crucial for the reliable assessment and comparison of antibiotic performance. Below are detailed methodologies for determining MIC and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] The broth microdilution method is a standard procedure for determining MIC.[13][14]
Protocol: Broth Microdilution Method
-
Preparation of Inoculum:
-
Select three to five similar bacterial colonies from an agar plate and transfer them to a tube with 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).[15]
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Microtiter Plate:
-
Use a 96-well microtiter plate.
-
Prepare a two-fold serial dilution of the antibiotic in MHB.[15] For example, add 100 µL of the antibiotic to the first well and 50 µL of MHB to the remaining wells.
-
Transfer 50 µL from the first well to the second, mix, and repeat this process down the plate to create a concentration gradient.[15]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[12]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[8]
-
Figure 2. Experimental workflow for MIC determination via broth microdilution.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[16][17] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
Conclusion
This compound and its analogues represent a promising group of quinone antibiotics with potent biological activities. Their dual-action potential, encompassing both antimicrobial and anticancer effects through distinct mechanisms, makes them compelling candidates for further research and development. The comparative data indicates that while fluoroquinolones are highly effective antibacterial agents, the anticancer potency of compounds like Nanaomycin A is significantly greater, operating through a unique epigenetic mechanism. The standardized protocols provided herein offer a framework for the consistent and reliable evaluation of these and other novel antibiotic compounds.
References
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. The cytotoxic effect of fleroxacin and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. MTT assay protocol | Abcam [abcam.com]
The Nanaomycin Family: A Comparative Guide to Anticancer Effects in Diverse Tumor Models
A notable gap in current research is the limited availability of data specifically validating the anticancer effects of Nanaomycin B. This guide, therefore, provides a comprehensive comparison of the better-characterized members of the nanaomycin family, Nanaomycin A and Nanaomycin K, and their demonstrated anticancer properties across various tumor models. These compounds, derived from Streptomyces, show promise as potent antitumor agents, each with a distinct mechanism of action.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the nanaomycin family. We will delve into their efficacy, mechanisms of action, and the experimental data supporting their anticancer claims, comparing their performance with other relevant therapeutic agents.
Comparative Efficacy of Nanaomycin A and Nanaomycin K
The anticancer activities of Nanaomycin A and Nanaomycin K have been evaluated in a range of cancer cell lines. Nanaomycin A primarily demonstrates efficacy through epigenetic modulation, while Nanaomycin K exhibits potent anti-metastatic properties by inhibiting key signaling pathways.
In Vitro Cytotoxicity and Inhibitory Concentrations
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Nanaomycin A in various cancer cell lines. Data for Nanaomycin K is presented as effective concentrations used in cited studies, as direct IC50 values were not consistently reported.
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Alternative Agent | Alternative Agent IC50 / Effective Concentration |
| Nanaomycin A | HCT116 | Colorectal Cancer | 400 nM | 5-Azacytidine | 25 µM (for RASSF1A reactivation) |
| A549 | Non-Small Cell Lung Cancer | 4100 nM | 5-Azacytidine | 25 µM (for RASSF1A reactivation) | |
| HL60 | Acute Myeloid Leukemia | 800 nM | - | - | |
| - | DNMT3B (in vitro assay) | 500 nM[1] | - | - | |
| Nanaomycin K | KK47 | Non-Muscle Invasive Bladder Cancer | 5 µg/mL & 50 µg/mL (significant inhibition of cell proliferation)[2] | SB-431542 | Suppressed the inhibitory effect of Nanaomycin K[2] |
| T24 | Muscle-Invasive Bladder Cancer | 5 µg/mL & 50 µg/mL (significant inhibition of cell proliferation)[2] | SB-431542 | Suppressed the inhibitory effect of Nanaomycin K[2] | |
| LNCaP | Prostate Cancer | 1.5 µg/mL & 5 µg/mL (significant inhibition of cell proliferation)[3] | - | - | |
| PC-3 | Prostate Cancer | 1.5 µg/mL (significant inhibition of cell proliferation)[3] | - | - | |
| TRAMP-C2 | Prostate Cancer | 1.5 µg/mL (significant inhibition of cell proliferation)[3] | - | - | |
| ACHN | Renal Cell Carcinoma | - | - | - | |
| Caki-1 | Renal Cell Carcinoma | - | - | - | |
| Renca | Renal Cell Carcinoma | - | - | - |
Mechanisms of Anticancer Action
Nanaomycin A and Nanaomycin K exert their anticancer effects through distinct molecular pathways. Nanaomycin A acts as an epigenetic modifier, while Nanaomycin K targets signaling cascades crucial for tumor progression and metastasis.
Nanaomycin A: A Selective DNMT3B Inhibitor
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells that plays a crucial role in de novo DNA methylation.[4][5][6] By inhibiting DNMT3B, Nanaomycin A leads to the demethylation and subsequent reactivation of tumor suppressor genes that have been silenced by hypermethylation.[4][6] One such key tumor suppressor gene reactivated by Nanaomycin A is RASSF1A.[7] This epigenetic reprogramming induces antiproliferative effects in a variety of cancer cells.[6]
Nanaomycin K: An Inhibitor of EMT via TGF-β and MAPK Signaling
Nanaomycin K demonstrates potent anticancer activity by inhibiting the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and metastasis.[2][3] Its mechanism involves the suppression of the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][8] Specifically, Nanaomycin K has been shown to decrease the phosphorylation of p38 and SAPK/JNK in bladder cancer cells and Erk1/2 in prostate cancer cells.[2][8] This inhibition leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin and vimentin, thereby suppressing cell migration and invasion.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]
- 6. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nanaomycin's Mechanism of Action: A Comparative Guide
Disclaimer: This guide focuses on Nanaomycin A as a representative of the nanaomycin class of compounds. Extensive literature searches have revealed a significant lack of specific experimental data on the mechanism of action of Nanaomycin B. The information presented herein for Nanaomycin A is intended to provide a foundational understanding that may inform research on other nanaomycin analogs.
Introduction
Nanaomycin A is a naturally occurring quinone antibiotic that has garnered significant interest as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] DNMT3B is a key enzyme responsible for de novo DNA methylation, a crucial epigenetic modification often dysregulated in cancer. By inhibiting DNMT3B, Nanaomycin A can induce the re-expression of silenced tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide provides a cross-validation of Nanaomycin A's mechanism of action by comparing its performance with other well-established DNMT inhibitors, 5-Azacytidine and Decitabine, and delves into the downstream signaling pathways affected by its activity.
Performance Comparison of DNMT Inhibitors
The following tables summarize the quantitative data on the efficacy and selectivity of Nanaomycin A in comparison to 5-Azacytidine and Decitabine.
Table 1: Comparative IC50 Values of DNMT Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nanaomycin A | HCT116 | Colon Carcinoma | 0.4 | [3] |
| A549 | Lung Carcinoma | 4.1 | [3] | |
| HL-60 | Promyelocytic Leukemia | 0.8 | [3] | |
| 5-Azacytidine | A549 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | [4] | |
| H1975 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | [4] | |
| H460 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | [4] | |
| H23 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | [4] | |
| Decitabine | H1299 | Non-Small Cell Lung Cancer | 5.1 | [4] |
| HLE | Hepatocellular Carcinoma | 0.02 (48h) | [5] | |
| LCL-PI 11 | Hepatocellular Carcinoma | 0.01 (48h) | [5] |
Table 2: Selectivity of Nanaomycin A for DNMT Isoforms
| Compound | Target | IC50 (µM) | Selectivity (vs. DNMT1) | Reference |
| Nanaomycin A | DNMT3B | 0.5 | >20-fold | [1][2] |
| DNMT1 | >10 | [1][2] |
Mechanism of Action and Signaling Pathways
Nanaomycin A exerts its primary effect through the selective inhibition of DNMT3B. This leads to the hypomethylation of CpG islands in the promoter regions of tumor suppressor genes that were previously silenced by hypermethylation. One of the key downstream targets of this action is the Ras-association domain family 1 isoform A (RASSF1A) gene. The re-expression of the RASSF1A protein triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis.
RASSF1A-Mediated Cell Cycle Arrest
The re-activated RASSF1A protein can inhibit cell cycle progression at the G1/S checkpoint. It achieves this by inhibiting the accumulation of cyclin D1, a key protein required for the G1 to S phase transition.[6][7][8] This inhibition occurs at a post-transcriptional level.
RASSF1A-Mediated Apoptosis
RASSF1A can also induce apoptosis through its interaction with several pro-apoptotic signaling pathways, including the Hippo and Bax pathways.[3][9] One established mechanism involves the activation of the mammalian sterile 20-like kinase 2 (MST2). RASSF1A binds to and activates MST2, which in turn phosphorylates and activates the large tumor suppressor kinase 1 (LATS1). Activated LATS1 then phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic sequestration and preventing it from promoting cell survival. Furthermore, RASSF1A can directly interact with the modulator of apoptosis 1 (MOAP-1), leading to the activation of the pro-apoptotic protein Bax and subsequent mitochondrial-mediated apoptosis.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DNMT Inhibition Assay
Objective: To quantify the inhibitory activity of a compound against DNMT enzymes.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5% glycerol, 0.2 mg/mL BSA.
-
Substrate: Poly(dI-dC) or a specific biotinylated oligonucleotide containing CpG sites.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Enzyme: Recombinant human DNMT1 or DNMT3B.
-
Stop Solution: 5 M NaCl, 1 M NaOH.
-
Scintillation Cocktail.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the test compound (e.g., Nanaomycin A) at various concentrations.
-
Add 20 µL of a master mix containing assay buffer, 0.5 µg of substrate, and 0.5 µCi of ³H-SAM.
-
Initiate the reaction by adding 3 µL of recombinant DNMT enzyme (e.g., 50 nM DNMT3B).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) and wash three times with 1 M phosphate buffer (pH 7.0) and once with ethanol.
-
Dry the filtermat and add scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Nanaomycin A) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the purple formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Western Blot Analysis for RASSF1A Expression
Objective: To detect the re-expression of the RASSF1A protein following treatment with a DNMT inhibitor.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells (e.g., A549) with the test compound (e.g., 5 µM Nanaomycin A) for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RASSF1A (e.g., rabbit anti-RASSF1A, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RASSF1A band intensity to the loading control to compare protein expression levels between different treatment groups.
-
Conclusion
Nanaomycin A demonstrates significant potential as a selective inhibitor of DNMT3B, leading to the reactivation of the RASSF1A tumor suppressor gene and subsequent induction of cell cycle arrest and apoptosis in cancer cells. While direct comparative data with other DNMT inhibitors under identical experimental conditions is limited, the available evidence suggests that Nanaomycin A possesses a distinct selectivity profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of Nanaomycin A and its analogs, and to conduct robust comparative studies with other epigenetic modulators. Future research should focus on elucidating the specific mechanism of action of this compound and conducting head-to-head preclinical and clinical studies to fully assess the therapeutic potential of the nanaomycin class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. RASSF1A Elicits Apoptosis through an MST2 Pathway Directing Proapoptotic Transcription by the p73 Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle restriction is more important than apoptosis induction for RASSF1A protein tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Decitabine (5-aza-2ˈ-deoxycytidine, 5-aza-CdR) in Comparison with Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) on DNMT1, DNMT3a and DNMT3b, HDAC 1-3, SOCS 1, SOCS 3, JAK2, and STAT3 Gene Expression in Hepatocellular Carcinoma HLE and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RASSF1A Tumor Suppressor Blocks Cell Cycle Progression and Inhibits Cyclin D1 Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RASSF1A tumor suppressor blocks cell cycle progression and inhibits cyclin D1 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The RASSF1 Gene and the Opposing Effects of the RASSF1A and RASSF1C Isoforms on Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Nanaomycin B: Unraveling the Cellular Response
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Nanaomycin B. This guide aims to provide a comparative analysis of this compound's impact on gene expression, supported by available experimental data and detailed methodologies.
Introduction
This compound belongs to the nanaomycin class of antibiotics, which are naturally occurring quinone compounds produced by Streptomyces species. While research has highlighted the biological activities of several nanaomycin analogues, particularly Nanaomycin A as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), a detailed comparative transcriptomic analysis of this compound remains a significant area for further investigation. Understanding the global gene expression changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
This guide synthesizes the available information on nanaomycins and provides a framework for interpreting potential transcriptomic data of cells treated with this compound. Due to the limited availability of public data specifically for this compound, this guide draws upon the well-documented effects of its close analogue, Nanaomycin A, to infer potential mechanisms and signaling pathways that may be affected.
Comparative Analysis of Nanaomycin A and Other Epigenetic Modifiers
A comparative analysis of Nanaomycin A with other DNMT inhibitors, such as 5-Azacytidine, reveals distinct mechanisms and potential differences in gene expression profiles.
| Feature | Nanaomycin A | 5-Azacytidine |
| Mechanism of Action | Selective, non-covalent inhibition of DNMT3B | Covalent incorporation into DNA, leading to the degradation of DNMTs |
| Target Specificity | Selective for DNMT3B | Non-selective for DNMT isozymes |
| Effect on Gene Expression | Reactivation of specific tumor suppressor genes (e.g., RASSF1A)[2] | Global DNA demethylation and widespread gene reactivation |
| Reported Side Effects | Potential for off-target effects (further research needed) | Myelosuppression, nausea, vomiting |
Key Signaling Pathways Potentially Affected by this compound
Based on the known activity of Nanaomycin A as a DNMT3B inhibitor, treatment with this compound is anticipated to impact signaling pathways regulated by epigenetic mechanisms.
Experimental Protocols
To facilitate further research, this section outlines a general methodology for conducting a comparative transcriptomic study of cells treated with this compound.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to have hypermethylated tumor suppressor genes (e.g., A549 lung carcinoma, HCT116 colon carcinoma, HL-60 leukemia).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for various time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 5-Azacytidine).
-
2. RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer and spectrophotometer.
-
Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis
The following workflow outlines the key steps for analyzing the transcriptomic data.
Conclusion and Future Directions
While direct transcriptomic data for this compound is currently lacking, the established mechanism of its analogue, Nanaomycin A, provides a strong foundation for predicting its effects on gene expression. Future research employing RNA sequencing on this compound-treated cells is essential to confirm these hypotheses and to uncover novel mechanisms of action. A comparative transcriptomic approach, analyzing the effects of this compound alongside other epigenetic modifiers, will be invaluable for identifying its unique therapeutic potential and for guiding the development of more targeted and effective cancer therapies. The experimental and bioinformatic workflows provided in this guide offer a robust framework for conducting such investigations.
References
A Comparative Analysis of Nanaomycin B Derivatives: Efficacy and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the efficacy of Nanaomycin B and its derivatives. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways to offer a comprehensive overview of the current understanding of these promising compounds.
Nanaomycins are a class of quinone antibiotics produced by Streptomyces species that have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties. While Nanaomycin A has been extensively studied for its selective inhibition of DNA methyltransferase 3B (DNMT3B), a key enzyme in cancer epigenetics, the comparative efficacy of other derivatives, particularly this compound, remains less characterized. This guide aims to bridge this gap by consolidating available data on the bioactivity of this compound and its analogs.
Quantitative Efficacy of Nanaomycin Derivatives
The following tables summarize the available quantitative data on the efficacy of various Nanaomycin derivatives against different cancer cell lines and microbial pathogens. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Derivative | Cell Line | Assay | IC50 Value | Citation |
| Nanaomycin A | HCT116 (Colon Cancer) | Cell Viability | 400 nM | [1] |
| A549 (Lung Cancer) | Cell Viability | 4100 nM | [1] | |
| HL60 (Leukemia) | Cell Viability | 800 nM | [1] | |
| Neuroblastoma Cell Lines | Apoptosis Induction | Not specified | [2] | |
| Nanaomycin K | LNCaP (Prostate Cancer) | Cell Proliferation | Not specified | [3] |
| PC-3 (Prostate Cancer) | Cell Proliferation | Not specified | [3] | |
| TRAMP-C2 (Prostate Cancer) | Cell Proliferation | Not specified | [3] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative | Pathogen | Activity | Citation |
| Nanaomycin A | Gram-positive bacteria, Fungi, Mycoplasma | Inhibitory | [4] |
| This compound | Gram-positive bacteria, Mycobacteria, Mycoplasma, Fungi | Inhibitory | [4][5] |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens were not available in the reviewed literature.
Mechanisms of Action
The therapeutic effects of Nanaomycin derivatives are attributed to their distinct mechanisms of action.
Nanaomycin A is a well-documented selective inhibitor of DNA methyltransferase 3B (DNMT3B)[6][7]. DNMT3B is an enzyme that plays a crucial role in de novo DNA methylation, an epigenetic modification often dysregulated in cancer, leading to the silencing of tumor suppressor genes. By inhibiting DNMT3B, Nanaomycin A can reactivate these silenced genes, inducing apoptosis and inhibiting cancer cell proliferation[1][2].
References
- 1. apexbt.com [apexbt.com]
- 2. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nanaomycin Analogs in Sensitive vs. Resistant Cancer Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the efficacy of Nanaomycin A and Nanaomycin K, close analogs of Nanaomycin B, in various cancer cell lines. Due to a lack of direct comparative studies on this compound in resistant versus sensitive cell lines in the available scientific literature, this guide focuses on its well-studied analogs to infer potential mechanisms of action and differential efficacy. The data presented is compiled from multiple studies to offer insights into how this class of compounds may perform against cancers with different sensitivity profiles.
Executive Summary
Nanaomycin A demonstrates cytotoxic effects across different cancer cell lines with varying potencies, suggesting a degree of cell-type-specific sensitivity. Its mechanism of action as a selective DNA methyltransferase 3B (DNMT3B) inhibitor points towards a potential role in reversing epigenetic silencing of tumor suppressor genes, a factor that can contribute to drug resistance.
Nanaomycin K shows pronounced efficacy in cancer cell lines exhibiting a more aggressive and resistant phenotype, such as castration-resistant prostate cancer (CRPC) and muscle-invasive bladder cancer. Its effectiveness is enhanced in the presence of factors that induce epithelial-mesenchymal transition (EMT), a key process in the development of drug resistance. Nanaomycin K appears to exert its effects through the induction of apoptosis and the inhibition of the MAPK signaling pathway.
Nanaomycin A: Efficacy in Different Cancer Cell Lines
Nanaomycin A has been identified as a selective inhibitor of DNMT3B, an enzyme often upregulated in cancer and involved in the silencing of tumor suppressor genes.[1] This mechanism suggests that its efficacy may be linked to the epigenetic state of the cancer cells.
Quantitative Data: IC50 Values of Nanaomycin A
The half-maximal inhibitory concentration (IC50) values for Nanaomycin A were determined in several cancer cell lines, indicating varying levels of sensitivity.
| Cell Line | Cancer Type | IC50 (nM) | Implied Sensitivity |
| HCT116 | Colorectal Carcinoma | 400 | High |
| HL60 | Promyelocytic Leukemia | 800 | Moderate |
| A549 | Lung Carcinoma | 4100 | Low |
Data sourced from Kuck D, et al. (2010).[1][2]
The significant differences in IC50 values suggest that the cytotoxic effects of Nanaomycin A are cell-line dependent. The colorectal carcinoma cell line HCT116 showed the highest sensitivity, while the lung carcinoma cell line A549 was the least sensitive among those tested.[2]
Signaling Pathway of Nanaomycin A
Nanaomycin A's primary mechanism of action is the selective inhibition of DNMT3B.[1] This inhibition leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.[1] Interestingly, at its IC50 concentrations, Nanaomycin A did not induce apoptosis through caspases 3 and 7 in HCT116, A549, and HL60 cell lines, suggesting that its anti-proliferative effect at these concentrations may be mediated by other mechanisms, such as cell cycle arrest or senescence, driven by the reactivation of tumor suppressor genes.[3]
Nanaomycin K: Efficacy in Resistant vs. Sensitive Phenotypes
Nanaomycin K has demonstrated significant anti-tumor effects, particularly in cancer cells that exhibit features associated with drug resistance, such as those that are castration-resistant or have undergone EMT.[4][5]
Quantitative Data: Effects of Nanaomycin K on Cell Proliferation and Apoptosis
Prostate Cancer Cell Lines
| Cell Line | Type | Effect of Nanaomycin K |
| LNCaP | Non-CRPC (Sensitive) | Significant inhibition of cell proliferation.[4][6] |
| PC-3 | CRPC (Resistant) | Significant inhibition of cell proliferation.[4] |
| TRAMP-C2 | CRPC (Resistant) | Significant inhibition of cell proliferation and migration.[4][6] |
Bladder Cancer Cell Lines (in the presence of TGF-β to induce EMT)
| Cell Line | Type | Effect of Nanaomycin K (50 µg/mL) |
| KK47 | Non-muscle-invasive | Significant inhibition of cell proliferation and migration.[5][7] |
| T24 | Muscle-invasive (More resistant phenotype) | Significant inhibition of cell proliferation and migration; significant induction of apoptosis.[5][7] |
Nanaomycin K's efficacy is particularly notable in the more aggressive, resistant cell lines. For instance, it effectively inhibits the migration of castration-resistant TRAMP-C2 cells.[6] In bladder cancer, its cytotoxic and pro-apoptotic effects are more pronounced in the muscle-invasive T24 cells, especially under conditions that mimic a resistant phenotype (TGF-β-induced EMT).[5][7]
Signaling Pathway of Nanaomycin K
Nanaomycin K's mechanism of action in resistant cells appears to be multi-faceted. It inhibits the MAPK signaling pathway by reducing the phosphorylation of key proteins like p38, SAPK/JNK, and Erk1/2.[4][6] This pathway is often dysregulated in cancer and contributes to cell proliferation and survival. Additionally, Nanaomycin K induces apoptosis through the activation of Caspase-3.[4]
Experimental Protocols
The following are generalized protocols for key experiments cited in the studies of Nanaomycin A and K.
Experimental Workflow: Cytotoxicity and Apoptosis Assays
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[8][9][10]
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for suspension cells, or 1x10^4 to 1.5x10^5 for adherent cells) in a total volume of 100 µL of culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow adherent cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Nanaomycin analog in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
-
Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Preparation:
-
Seed cells (e.g., 1 x 10^6 cells) in culture flasks and treat with the Nanaomycin analog for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and discarding the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of about 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane rupture without apoptosis).
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
-
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nanaomycin B's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to independently verify the target engagement of Nanaomycin B with its primary target, the DNA methyltransferase 3B (DNMT3B). We present experimental data from various techniques, offer detailed protocols for key experiments, and compare this compound's performance with alternative DNMT3B inhibitors.
Executive Summary
This compound is a quinone antibiotic that has been identified as a selective inhibitor of DNMT3B, an enzyme frequently overexpressed in various cancers.[1][2][3] Verifying the direct interaction of this compound with DNMT3B within a cellular context is crucial for validating its mechanism of action and for the development of more potent and specific cancer therapeutics. This guide explores and compares several established methods for assessing target engagement, including biochemical assays, Cellular Thermal Shift Assays (CETSA), and pull-down assays.
Data Presentation: Quantitative Comparison of DNMT3B Inhibitors
The following table summarizes the inhibitory activity of this compound and other known DNMT inhibitors against DNMT3B and, where available, other DNMTs for selectivity comparison.
| Compound | Target(s) | IC50 (DNMT3B) | Cellular Potency (Cell Line) | Reference(s) |
| This compound (Nanaomycin A) | DNMT3B | ~500 nM | 400 nM (HCT116), 800 nM (HL60), 4100 nM (A549) | [4][5][6] |
| Psammaplin A | DNMT1, DNMT3A, DNMT3B | Not specified for DNMT3B alone | Not specified | [7] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | Not specified for DNMT3B alone | Not specified | [7] |
| RG108 | DNMT1, DNMT3B | Not specified for DNMT3B alone | Not specified | [7] |
| BIX-01294 | DNMT3B | Not specified | Not specified | [7] |
| NSC14778 | DNMT1, DNMT3B | 17 µM | Not specified | [1] |
| Compound 33h | DNMT3B | 4.8 - 8.0 µM | Not specified | [1] |
Experimental Protocols
Biochemical DNMT Activity Assay
This assay directly measures the enzymatic activity of recombinant DNMT3B in the presence of an inhibitor.
Principle: The assay quantifies the transfer of a methyl group from a donor (e.g., S-adenosylmethionine, SAM) to a DNA substrate by DNMT3B. Inhibition of this process by a compound like this compound leads to a decrease in the measured signal.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human DNMT3B protein.
-
DNA substrate (e.g., a synthetic oligonucleotide with CpG sites).
-
S-adenosyl-L-[methyl-³H]methionine or a non-radioactive SAM analog for fluorescence-based detection.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 1 mM DTT, 100 µg/mL BSA).
-
This compound and other test compounds dissolved in DMSO.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, DNA substrate, and recombinant DNMT3B. b. Add varying concentrations of this compound or control compounds to the reaction mixture. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the methylation reaction by adding the methyl donor (e.g., [³H]-SAM). d. Incubate the reaction at 37°C for a specific duration (e.g., 1-2 hours). e. Stop the reaction (e.g., by adding a stop solution or by heat inactivation). f. Quantify the amount of methylation. For radioactive assays, this can be done by capturing the methylated DNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the kit manufacturer's instructions. g. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stability of a protein upon ligand binding.
Principle: The binding of a small molecule like this compound can stabilize its target protein, DNMT3B, leading to an increase in its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble DNMT3B remaining after heat treatment.[8][9]
Detailed Protocol for Nuclear Proteins (e.g., DNMT3B):
-
Reagents and Materials:
-
Cancer cell line expressing endogenous DNMT3B (e.g., HCT116).
-
This compound or other test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer suitable for nuclear proteins (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-DNMT3B antibody (Biotinylated or non-biotinylated).[10][11]
-
Secondary antibody conjugated to HRP (if using a non-biotinylated primary).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure: a. Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) at the desired concentration and incubate under normal cell culture conditions for a specific time (e.g., 1-4 hours). b. Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound compound. c. Heat Shock: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by a cooling step. d. Cell Lysis: Lyse the cells by adding nuclear lysis buffer and incubating on ice. This step is critical to ensure the extraction of nuclear proteins like DNMT3B. e. Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. f. Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DNMT3B in each sample by Western blotting using a specific anti-DNMT3B antibody. g. Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble DNMT3B against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Small Molecule Pull-Down Assay
This technique directly demonstrates the physical interaction between a small molecule and its protein target.
Principle: A biotinylated version of the small molecule inhibitor is immobilized on streptavidin-coated beads. These beads are then used to "pull down" its binding partners from a cell lysate. The captured proteins are subsequently identified by Western blotting.
Detailed Protocol:
-
Reagents and Materials:
-
Biotinylated this compound or a suitable biotinylated DNMT3B inhibitor. (Note: The synthesis of biotinylated this compound may require custom chemical synthesis).[12]
-
Streptavidin-coated magnetic or agarose beads.
-
Nuclear extract from a cell line expressing DNMT3B.
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Wash buffer (binding buffer with a lower concentration of detergent).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Anti-DNMT3B antibody.
-
-
Procedure: a. Bead Preparation: Wash the streptavidin beads with the binding buffer to remove any preservatives. b. Immobilization of Biotinylated Probe: Incubate the washed beads with the biotinylated this compound to allow for immobilization. c. Blocking: Block any remaining biotin-binding sites on the beads by incubating with a blocking agent like biotin or biocytin. d. Binding: Incubate the beads with the immobilized probe in the nuclear extract for several hours at 4°C with gentle rotation. e. Washing: Wash the beads extensively with the wash buffer to remove non-specifically bound proteins. f. Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE sample buffer. g. Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-DNMT3B antibody to confirm the specific pull-down of DNMT3B.
Mandatory Visualization
Below are diagrams illustrating the DNMT3B signaling pathway and the experimental workflows described.
Caption: DNMT3B signaling pathway in cancer.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Small molecule pull-down assay workflow.
Conclusion
Independent verification of this compound's engagement with DNMT3B is achievable through a combination of biochemical and cellular assays. Biochemical assays provide a direct measure of enzymatic inhibition, while CETSA and pull-down assays offer crucial validation of target interaction within the complex cellular milieu. The choice of method will depend on the specific research question and available resources. For a comprehensive validation, it is recommended to employ at least one biochemical and one cellular-based target engagement assay. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to confidently verify the target engagement of this compound and other DNMT3B inhibitors.
References
- 1. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. CETSA [cetsa.org]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMT3B Polyclonal Antibody, Biotin (DNMT3B-BIOTIN) [thermofisher.com]
- 11. DNMT3b Antibody BIOTIN | FabGennix [fabgennix.com]
- 12. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Nanaomycin B Combinations: A Guide to Synergistic and Antagonistic Effects
A comprehensive review of current scientific literature reveals a notable absence of studies investigating the synergistic or antagonistic effects of Nanaomycin B in combination with other therapeutic agents. While research has been conducted on other members of the nanaomycin family, such as Nanaomycin A and K, there is currently no publicly available data detailing the outcomes of combining this compound with other drugs.
This guide, intended for researchers, scientists, and drug development professionals, aims to address this knowledge gap by first clearly stating the lack of available information on this compound combinations. To provide a broader context within the nanaomycin class of compounds, the known mechanisms and effects of its analogs, Nanaomycin A and K, will be briefly discussed.
This compound Combination Therapy: An Uncharted Territory
Extensive searches of scientific databases and clinical trial registries have yielded no studies presenting quantitative data, experimental protocols, or signaling pathway analyses related to the synergistic or antagonistic effects of this compound combinations. Therefore, it is not possible to provide the requested data tables, detailed methodologies, or visualizations for this compound's interaction with other drugs at this time.
Insights from Nanaomycin Analogs
While direct data on this compound is unavailable, research into its analogs offers some insight into the potential biological activities of this class of compounds.
Nanaomycin A: This compound has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2][3][4][5] Inhibition of this enzyme can lead to the reactivation of silenced tumor suppressor genes, suggesting a potential application in cancer therapy.[1][2][3][4][5] One study has noted that Nanaomycin A mediates synergistic growth inhibition when combined with doxorubicin in neuroblastoma cell lines.[6]
Nanaomycin K: Research has shown that Nanaomycin K can inhibit the epithelial-mesenchymal transition (EMT), a process involved in cancer cell migration and metastasis.[7][8][9] Its mechanism of action is linked to the inhibition of the MAPK signaling pathway.[8][9]
The study of these related compounds highlights the potential for nanaomycins to influence key cellular pathways involved in cancer progression. Future research into this compound could explore similar mechanisms and its potential for synergistic interactions in combination therapies.
Future Directions and the Need for Research
The absence of data on this compound combinations represents a clear gap in the current understanding of this compound's therapeutic potential. Future research should be directed towards:
-
In vitro studies: Assessing the synergistic, additive, or antagonistic effects of this compound in combination with a panel of standard-of-care chemotherapeutic agents and targeted therapies across various cancer cell lines.
-
Mechanism of action studies: Elucidating the molecular pathways modulated by this compound, both as a single agent and in combination, to identify potential biomarkers for synergistic interactions.
-
Quantitative analysis: Employing methods such as the combination index (CI) to quantify the nature and strength of drug interactions.
As new research emerges, this guide will be updated to reflect the evolving landscape of this compound combination therapy. For now, the scientific community awaits the foundational studies that will illuminate the path for the potential clinical application of this compound in combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Nanaomycin B Experimental Results: A Comparative Guide
An objective analysis of the consistent findings regarding the biological activity of Nanaomycin across independent research laboratories.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the experimental results for Nanaomycin B (often used interchangeably with its close analog, Nanaomycin A, in biological studies). The focus is on the reproducibility of its effects on cancer cells across different laboratories, with supporting experimental data and methodologies.
Summary of Quantitative Data
The primary reported activity of Nanaomycin A/B is the selective inhibition of DNA methyltransferase 3B (DNMT3B), leading to anti-proliferative effects in various cancer cell lines. The following tables summarize key quantitative data from independent research groups.
Table 1: Inhibition of DNMT3B Activity
| Research Group | IC50 for DNMT3B | IC50 for DNMT1 | Fold Selectivity (DNMT1/DNMT3B) |
| Kuck et al. (2010)[1][2] | ~500 nM | > 10,000 nM | > 20 |
| Liu et al. (2018)[3] | 1.5 µM | > 100 µM | > 67 |
Table 2: Effects on Cancer Cell Viability
| Research Group | Cell Line | Assay Type | IC50 |
| Kuck et al. (2010)[1] | HCT116 (Colon Carcinoma) | Trypan Blue Exclusion | 400 nM |
| A549 (Lung Carcinoma) | Trypan Blue Exclusion | 4100 nM | |
| HL60 (Promyelocytic Leukemia) | Trypan Blue Exclusion | 800 nM | |
| Lisenburg et al. (2022) | XG-2 (Multiple Myeloma) | CellTiter-Glo | Dose-dependent decrease |
| XG-7 (Multiple Myeloma) | CellTiter-Glo | Dose-dependent decrease | |
| AMO-1 (Multiple Myeloma) | CellTiter-Glo | Dose-dependent decrease |
Table 3: Reactivation of Tumor Suppressor Gene RASSF1A
| Research Group | Cell Line | Method | Observation |
| Kuck et al. (2010)[1][2] | A549 | qRT-PCR, Western Blot | 18-fold relative induction of RASSF1A expression with 5 µM Nanaomycin A.[4] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings.
DNMT Inhibition Assay (Kuck et al., 2010)[1][2]
A biochemical in vitro methylation assay was performed using recombinant human DNMT1 or DNMT3B. The assay mixture contained 500 nmol/L of the respective DNMT, 0.7 µmol/L of the methyl donor S-adenosylmethionine (AdoMet), and 400 nmol/L of a hemimethylated oligonucleotide substrate. The activity was measured in the presence of varying concentrations of Nanaomycin A to determine the IC50 values.
Cell Viability Assay
-
Trypan Blue Exclusion (Kuck et al., 2010) [1][2]: HCT116, A549, and HL60 cells were treated with Nanaomycin A at concentrations ranging from 10 nmol/L to 10 µmol/L for 72 hours. Post-treatment, cells were stained with Trypan Blue, and viable (unstained) cells were counted to determine the IC50.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Lisenburg et al., 2022) [5]: Multiple myeloma cell lines were treated with varying doses of Nanaomycin A. The CellTiter-Glo® reagent was added to the cells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression (Kuck et al., 2010)[1][2]
A549 cells were treated with 5,000 nmol/L Nanaomycin A for 72 hours. Total RNA was isolated, and cDNA was synthesized. qRT-PCR was performed to analyze the expression of the RASSF1A tumor suppressor gene, normalized to the housekeeping gene GAPDH.
Western Blot for Protein Expression (Kuck et al., 2010)[1][2]
A549 cells were treated with 500 and 5,000 nmol/L Nanaomycin A for 72 hours. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The expression of RASSF1A protein was detected using a specific antibody, with β-actin serving as a loading control.
Visualizations
Signaling Pathway of Nanaomycin A
Caption: Mechanism of Nanaomycin A/B action.
General Experimental Workflow
Caption: General workflow for assessing Nanaomycin bioactivity.
Conclusion
The experimental results for Nanaomycin A/B demonstrate a consistent pattern of biological activity across independent research laboratories. The selective inhibition of DNMT3B over DNMT1 is a reproducible finding, albeit with some variation in the reported IC50 values, which can be attributed to differences in assay conditions. The downstream effects of this inhibition, namely the reduction in cancer cell viability and the reactivation of the tumor suppressor gene RASSF1A, are also consistent. The study by Lisenburg et al. in multiple myeloma cell lines further corroborates the anti-proliferative effects reported by Kuck et al. in other cancer types.[1] This cross-laboratory validation strengthens the case for this compound and its analogs as promising candidates for further investigation in cancer therapy.
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P860: THE DE NOVO DNA METHYLTRANSFERASE DNMT3B PLAYS AN IMPORTANT ROLE IN MM CELL GROWTH, CLONOGENICITY AND DRUG RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Nanaomycin A for DNMT3B Over DNMT1: A Comparative Guide
Initial Note: While the query specified Nanaomycin B, current scientific literature predominantly identifies Nanaomycin A as a selective inhibitor of DNA methyltransferase 3B (DNMT3B). This guide will therefore focus on the existing experimental data for Nanaomycin A. It is plausible that "this compound" was a typographical error.
Nanaomycin A, a quinone antibiotic, has been identified as a selective inhibitor of DNMT3B, an enzyme crucial for de novo DNA methylation and a key target in cancer therapeutics.[1][2][3][4] This guide provides a comparative analysis of Nanaomycin A's selectivity for DNMT3B over the maintenance methyltransferase, DNMT1, supported by experimental data and detailed protocols.
Quantitative Analysis of Inhibitory Activity
The selectivity of Nanaomycin A is demonstrated by its differential half-maximal inhibitory concentration (IC50) values against DNMT3B and DNMT1. Biochemical assays have consistently shown that Nanaomycin A potently inhibits DNMT3B while exhibiting negligible activity against DNMT1.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Nanaomycin A | DNMT3B | 0.5 | [1][5] |
| 1.5 | [1] | ||
| Nanaomycin A | DNMT1 | No significant inhibition | [2][5] |
Experimental Protocols
The determination of IC50 values for Nanaomycin A against DNMT enzymes is typically performed using in vitro biochemical assays. The following is a generalized protocol based on commonly employed methods.[1][5]
Objective: To determine the concentration of Nanaomycin A required to inhibit 50% of the enzymatic activity of DNMT1 and DNMT3B.
Materials:
-
Recombinant human DNMT1 and DNMT3B enzymes
-
DNA substrate (e.g., a hemimethylated or unmethylated oligonucleotide with CpG sites)
-
S-adenosyl-L-methionine (SAM or AdoMet) as a methyl group donor (can be radiolabeled or non-radiolabeled)
-
Nanaomycin A at various concentrations
-
Assay buffer
-
Detection reagents (e.g., methylation-specific endonuclease, anti-5-methylcytosine antibody, or scintillation fluid for radiolabeled assays)
-
Microplate reader (fluorometric, colorimetric, or scintillation counter)
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, the respective DNMT enzyme (DNMT1 or DNMT3B), and the DNA substrate.
-
Inhibitor Addition: Add varying concentrations of Nanaomycin A to the wells. Include a control group with no inhibitor.
-
Initiation of Methylation: Start the reaction by adding SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for DNA methylation.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution or by heat inactivation.
-
Detection and Quantification:
-
Fluorogenic Assay: After methylation, a methylation-specific endonuclease (e.g., GlaI) is added, which cleaves the methylated oligonucleotide, resulting in a fluorescent signal that is proportional to the DNMT activity.[1]
-
ELISA-based Assay: The methylated DNA is captured on an antibody-coated plate and detected using an anti-5-methylcytosine antibody conjugated to a reporter enzyme, which generates a colorimetric or fluorescent signal.[6]
-
Radiometric Assay: If radiolabeled SAM (e.g., [³H]-SAM) is used, the amount of incorporated radioactivity into the DNA substrate is measured using a scintillation counter.[7]
-
-
Data Analysis: Plot the measured signal (proportional to DNMT activity) against the logarithm of the Nanaomycin A concentration. The IC50 value is determined from the resulting dose-response curve.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory activity and selectivity of a compound like Nanaomycin A on DNMT enzymes.
Caption: Workflow for assessing the selectivity of Nanaomycin A for DNMT3B over DNMT1.
Signaling and Mechanism of Action
DNA methylation is a critical epigenetic modification that regulates gene expression. DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are responsible for establishing new, or de novo, methylation patterns. In many cancers, hypermethylation of tumor suppressor genes by DNMTs leads to their silencing.[1]
The selective inhibition of DNMT3B by Nanaomycin A is significant because DNMT3B is often overexpressed in various cancers and plays a role in aberrant gene silencing.[1] By inhibiting DNMT3B, Nanaomycin A can lead to the demethylation and subsequent re-expression of silenced tumor suppressor genes, thereby exerting an anti-tumor effect.[3][8][9][10] Molecular docking studies suggest that Nanaomycin A forms hydrogen bonds with key residues in the catalytic site of DNMT3B, leading to its selective inhibition.[5]
The diagram below illustrates the differential roles of DNMT1 and DNMT3B in DNA methylation and the point of inhibition by Nanaomycin A.
Caption: Nanaomycin A selectively inhibits DNMT3B-mediated de novo DNA methylation.
References
- 1. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNMT3B inhibitor nanaomycin A as a neuroblastoma therapeutic agent. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. epigentek.com [epigentek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
Validating Nanaomycin's Therapeutic Potential: A Comparative Look at In Vivo and In Vitro Findings
The Nanaomycin family of compounds, derived from Streptomyces rosa subsp. notoensis, has garnered attention for its anti-tumor properties.[1] Although research has focused on specific analogues, the collective data suggests a promising future for these natural products in oncology.
Nanaomycin A: A Selective Epigenetic Modulator
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often implicated in the silencing of tumor suppressor genes in cancer.[2][3][4]
In Vitro Findings
In vitro studies have demonstrated the anti-proliferative effects of Nanaomycin A across various human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and HL60 (leukemia).[2][3] Treatment with Nanaomycin A leads to a reduction in global DNA methylation and the reactivation of silenced tumor suppressor genes, such as RASSF1A.[2][4][5] This epigenetic modification is a key mechanism behind its anti-cancer activity.
In Vivo Validation
The therapeutic efficacy of Nanaomycin A has been demonstrated in animal models. Topical application of Nanaomycin A was effective in treating experimental cutaneous Trichophyton mentagrophytes infection in guinea pigs, showcasing its bioactivity in a living organism.[2] While specific in vivo anti-cancer studies are less detailed in the provided search results, its ability to inhibit DNMT3B and reactivate tumor suppressor genes in cell lines provides a strong rationale for its potential as an anti-cancer agent in vivo.[2][3][4]
Nanaomycin K: An Inhibitor of Cancer Cell Growth and Metastasis
Nanaomycin K has shown significant anti-tumor and anti-metastatic effects in preclinical studies, particularly in bladder and prostate cancer models.[1][6][7] Its mechanism of action is primarily linked to the inhibition of the MAPK signaling pathway and the reversal of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][8]
In Vitro Findings
In vitro experiments have shown that Nanaomycin K can inhibit the proliferation and migration of bladder and prostate cancer cells.[1][6] It has been observed to increase the expression of E-cadherin (an epithelial marker) while decreasing the expression of N-cadherin and vimentin (mesenchymal markers).[6][7] Furthermore, Nanaomycin K has been found to suppress the phosphorylation of key proteins in the MAPK pathway, such as p38, SAPK/JNK, and Erk1/2.[1][8]
In Vivo Validation
The in vitro findings for Nanaomycin K have been successfully validated in animal models. Intratumoral injection of Nanaomycin K significantly inhibited tumor growth in mice bearing bladder and prostate cancer xenografts.[1][6][7] Immunohistochemical analysis of the excised tumors confirmed the in vitro observations, showing increased E-cadherin expression, decreased Ki-67 (a proliferation marker), and suppression of phospho-Erk1/2.[1][6] These in vivo results strongly support the potential of Nanaomycin K as a therapeutic agent for cancer.
Quantitative Data Summary
| Compound | Cancer Type | In Vitro Assay | In Vitro Effect | In Vivo Model | In Vivo Effect |
| Nanaomycin A | Colon (HCT116), Lung (A549), Leukemia (HL60) | Cell Viability | IC50: 400 nM (HCT116), 4100 nM (A549), 800 nM (HL60)[2][3] | Guinea Pig | Effective against cutaneous fungal infection[2] |
| Nanaomycin K | Bladder (KK47, T24) | Cell Proliferation | Significant inhibition at 50 µg/mL[6][7] | Mouse Xenograft | Significant tumor growth inhibition at 1.0 mg/body[6][7] |
| Prostate (LNCaP, PC-3, TRAMP-C2) | Wound Healing | Significant inhibition of migration[1] | Mouse Xenograft | Significant tumor growth inhibition[1] |
Experimental Protocols
Nanaomycin A: DNMT3B Inhibition Assay
A biochemical assay is used to determine the inhibitory effect of Nanaomycin A on DNMT3B activity. The assay typically involves incubating recombinant human DNMT3B with a DNA substrate (e.g., poly(dI-dC)) and a methyl donor (S-adenosyl-L-[methyl-³H]methionine). The incorporation of the radiolabeled methyl group into the DNA is measured after incubation with varying concentrations of Nanaomycin A. The IC50 value is then calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Nanaomycin K: Wound Healing Assay
To assess the effect of Nanaomycin K on cancer cell migration, a wound-healing (or scratch) assay is performed. A confluent monolayer of cancer cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with Nanaomycin K or a vehicle control. The rate of wound closure is monitored and quantified over time using microscopy. A delay in wound closure in the presence of Nanaomycin K indicates an inhibition of cell migration.[1]
Nanaomycin K: In Vivo Xenograft Study
To evaluate the in vivo anti-tumor efficacy of Nanaomycin K, a xenograft model is established. Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with intratumoral injections of Nanaomycin K or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry, to examine the expression of relevant biomarkers.[6][7]
Visualizing the Mechanisms of Action
Figure 1: Mechanism of action for Nanaomycin A.
References
- 1. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nanaomycin B: A Comparative Analysis Against Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. This guide provides a comprehensive performance comparison of Nanaomycin B, a quinone antibiotic, against a selection of recently developed antimicrobial agents. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data to inform future research and development endeavors.
Executive Summary
This compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi. Its primary antibacterial mechanism is believed to be the inhibition of the bacterial respiratory chain. In contrast, novel agents like Zosurabalpin, Delafloxacin, Lefamulin, and Omadacycline offer targeted or broad-spectrum activity through diverse mechanisms, including the inhibition of lipopolysaccharide transport, DNA gyrase/topoisomerase IV, and protein synthesis. This guide presents a side-by-side comparison of their in vitro efficacy, mechanisms of action, and known resistance profiles, supported by experimental data from various studies.
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and selected novel antimicrobial agents against a panel of clinically relevant pathogens. It is important to note that direct comparative studies are limited, and the data presented is a compilation from various sources.
Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Positive Bacteria
| Organism | This compound | Delafloxacin | Lefamulin | Omadacycline |
| Staphylococcus aureus (MRSA) | Data not available | 0.25[1] | 0.125[2] | 0.5[3] |
| Streptococcus pneumoniae | Data not available | ≤0.03[1] | 0.25[4] | 0.12[5] |
| Enterococcus faecalis (VRE) | Data not available | 1[6] | Data not available | 0.25[5] |
Table 2: Comparative MIC90 Values (μg/mL) Against Gram-Negative Bacteria
| Organism | This compound | Zosurabalpin | Delafloxacin | Omadacycline |
| Acinetobacter baumannii (CRAB) | Data not available | 0.5 - 1[7][8] | >4[6] | Data not available |
| Escherichia coli | Data not available | Inactive[9] | 4[1] | 2[3] |
| Klebsiella pneumoniae | Data not available | Inactive[9] | 4[1] | 8[5] |
| Pseudomonas aeruginosa | Data not available | Inactive[9] | 4[6] | >16[5] |
Table 3: Comparative MIC Values (μg/mL) Against Other Pathogens
| Organism | This compound | Notes |
| Mycobacterium tuberculosis (BCG) | 25 µM (Nanaomycin A) | [10] |
| Candida albicans | General activity noted | Specific MIC data lacking |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison tables. For specific details, please refer to the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.
1. Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
2. Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates containing twofold dilutions of the antimicrobial agent are prepared.
-
Inoculation: A standardized suspension of the test microorganism is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism on the agar surface.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Bacterial Respiratory Chain
This compound is thought to exert its antimicrobial effect by targeting the bacterial electron transport chain, a critical pathway for energy generation. While the precise molecular targets are not fully elucidated, the proposed mechanism involves the disruption of electron flow, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS), ultimately causing cell death.
Caption: Proposed mechanism of this compound's antimicrobial action.
Zosurabalpin: Inhibition of Lipopolysaccharide (LPS) Transport
Zosurabalpin represents a novel class of antibiotics that specifically targets Gram-negative bacteria, particularly Acinetobacter baumannii. Its mechanism involves the inhibition of the LptB2FGC complex, a crucial component of the lipopolysaccharide (LPS) transport machinery. By blocking the transport of LPS to the outer membrane, Zosurabalpin disrupts the integrity of the bacterial envelope, leading to cell death.
Caption: Zosurabalpin's mechanism of action against A. baumannii.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates potential as a broad-spectrum antimicrobial agent, particularly against Gram-positive bacteria. However, the available data on its in vitro efficacy against a wide range of clinically relevant pathogens is limited when compared to the extensive datasets available for newer agents like Zosurabalpin, Delafloxacin, Lefamulin, and Omadacycline. Zosurabalpin stands out for its novel mechanism and targeted activity against the high-priority pathogen Acinetobacter baumannii. Delafloxacin, Lefamulin, and Omadacycline offer broad-spectrum coverage against common respiratory and skin infection pathogens, including resistant strains.
Further research is warranted to fully elucidate the antimicrobial potential of this compound. Direct comparative studies with novel and established antibiotics are crucial to accurately position it in the current antimicrobial landscape. Additionally, a more detailed investigation into its mechanism of action against the bacterial respiratory chain could reveal opportunities for optimization and combination therapies. This guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]
- 3. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. jwatch.org [jwatch.org]
- 10. Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and Other Comparator Antimicrobials against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Nanaomycin B
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Nanaomycin B is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Given the limited specific toxicity data for this compound, a cautious approach, treating it as a potentially hazardous compound, is recommended.
Core Safety Principles
When handling this compound, adherence to a stringent safety protocol is crucial to minimize exposure risk. The following table summarizes the recommended Personal Protective Equipment (PPE).
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects the body and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Safeguards eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Minimizes inhalation of aerosolized particles, especially during weighing and solution preparation. |
Operational Procedures for Safe Handling
A systematic workflow is critical to ensure safety at every stage of handling this compound. The following diagram illustrates the recommended operational and disposal plan.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent the spread of airborne particles.
-
Personal Protective Equipment (PPE): Before entering the designated area, don the appropriate PPE as outlined in the table above. This includes double gloves, a disposable lab coat, and respiratory and eye protection.
-
Weighing: Use a calibrated analytical balance inside the ventilated enclosure. Handle the compound gently to avoid creating dust. Use anti-static weighing paper or boats.
2. Solution Preparation:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.
-
Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol generation.
3. Spill Management:
In the event of a spill, it is crucial to act swiftly and safely.
| Spill Scenario | Action |
| Solid Spill | 1. Evacuate and restrict access to the area. 2. Wear appropriate PPE. 3. Gently cover the spill with absorbent paper to avoid raising dust. 4. Dampen the absorbent paper with a suitable solvent (e.g., 70% ethanol) to wet the powder. 5. Carefully collect the material and place it in a sealed container for hazardous waste disposal. |
| Liquid Spill | 1. Evacuate and restrict access to the area. 2. Wear appropriate PPE. 3. Cover the spill with absorbent material. 4. Work from the outside of the spill inwards to clean the area. 5. Place all contaminated materials in a sealed container for hazardous waste disposal. |
4. Decontamination and Disposal Plan:
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of 70% ethanol or a suitable laboratory disinfectant can be used.
-
Waste Disposal: All contaminated materials, including gloves, lab coats, weighing paper, and any unused this compound, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.[1]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
